5-Hydroxy-2,2-dimethylpentanoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
5-hydroxy-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-7(2,6(9)10)4-3-5-8/h8H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
SIHUIIZGFVJQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCO)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 5-Hydroxy-2,2-dimethylpentanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Hydroxy-2,2-dimethylpentanoic acid, a molecule of interest in various research and development applications. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each key transformation, supported by quantitative data and visual representations of the reaction sequence to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a difunctional organic molecule incorporating both a carboxylic acid and a primary alcohol. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates and specialty polymers. The gem-dimethyl group at the α-position of the carboxylic acid introduces steric hindrance, which can influence the reactivity of the carboxyl group and the overall conformational properties of molecules derived from this scaffold. This guide outlines a robust and reproducible synthetic route to access this compound.
Overall Synthesis Strategy
The most plausible synthetic route to this compound involves a three-step sequence starting from ethyl isobutyrate. The key steps are:
-
Alkylation: Formation of the carbon skeleton by alkylating the enolate of ethyl isobutyrate with a suitable three-carbon electrophile, 1,3-dibromopropane (B121459).
-
Hydrolysis: Saponification of the resulting ethyl 5-bromo-2,2-dimethylpentanoate to the corresponding carboxylic acid.
-
Hydroxylation: Nucleophilic substitution of the terminal bromine atom with a hydroxyl group to yield the final product.
An alternative, though less directly documented, approach involves the formation and subsequent ring-opening of 2,2-dimethyl-δ-valerolactone. This guide will focus on the more thoroughly referenced alkylation pathway.
Experimental Protocols and Data
Step 1: Synthesis of Ethyl 5-bromo-2,2-dimethylpentanoate
This initial step establishes the C5-backbone with the characteristic gem-dimethyl group. The reaction involves the deprotonation of ethyl isobutyrate with a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to form the corresponding lithium enolate. This enolate is then alkylated with 1,3-dibromopropane.
Experimental Protocol:
A solution of lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at this temperature for 30 minutes. Ethyl isobutyrate (1.0 equivalent) is then added dropwise, and the resulting solution is stirred for another 30 minutes at -78 °C to ensure complete enolate formation. Subsequently, 1,3-dibromopropane (1.2 equivalents) is added, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford ethyl 5-bromo-2,2-dimethylpentanoate as a colorless oil.
| Parameter | Value | Reference |
| Starting Materials | Ethyl isobutyrate, 1,3-dibromopropane, Diisopropylamine, n-Butyllithium | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Base | Lithium Diisopropylamide (LDA) | |
| Temperature | -78 °C to Room Temperature | |
| Reaction Time | Overnight | |
| Typical Yield | 60-70% | |
| Purification | Vacuum Distillation |
Diagram of the Experimental Workflow:
Step 2: Synthesis of 5-Bromo-2,2-dimethylpentanoic Acid
The second step involves the hydrolysis of the ester functional group to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base, followed by acidification.
Experimental Protocol:
Ethyl 5-bromo-2,2-dimethylpentanoate (1.0 equivalent) is dissolved in a mixture of ethanol (B145695) and water. An aqueous solution of sodium hydroxide (B78521) (2.0 equivalents) is added, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2,2-dimethylpentanoic acid as a white solid.
| Parameter | Value | Reference |
| Starting Material | Ethyl 5-bromo-2,2-dimethylpentanoate | |
| Reagents | Sodium Hydroxide, Hydrochloric Acid | |
| Solvent | Ethanol/Water mixture | |
| Temperature | Reflux | |
| Reaction Time | 2-4 hours | |
| Typical Yield | >90% | |
| Purification | Precipitation and Filtration |
Step 3: Synthesis of this compound
The final step is the conversion of the terminal bromo group to a hydroxyl group. This is a nucleophilic substitution reaction where the bromide is displaced by a hydroxide ion.
Experimental Protocol:
5-Bromo-2,2-dimethylpentanoic acid (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2.2 equivalents). The solution is heated to reflux for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 1-2. The aqueous solution is then extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2,2-dimethylpentanoic acid | |
| Reagent | Sodium Hydroxide, Hydrochloric Acid | |
| Solvent | Water | |
| Temperature | Reflux | |
| Reaction Time | Several hours | |
| Typical Yield | 70-80% | |
| Purification | Extraction, Recrystallization or Column Chromatography |
Overall Reaction Pathway
The complete synthesis route from ethyl isobutyrate to this compound is summarized in the following diagram.
Conclusion
This technical guide has outlined a detailed and practical synthetic route for the preparation of this compound. The described three-step sequence, starting from ethyl isobutyrate, provides a reliable method for accessing this valuable difunctional molecule. The provided experimental protocols and quantitative data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the successful synthesis and further application of this compound. Careful execution of the described procedures and appropriate analytical characterization at each stage are crucial for obtaining the desired product in high purity and yield.
An In-Depth Technical Guide to 5-Hydroxy-2,2-dimethylpentanoic Acid: Properties and Broader Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-2,2-dimethylpentanoic acid is a short-chain hydroxy fatty acid. While specific experimental data and documented biological activities for this particular compound are limited in publicly available literature, this guide provides a comprehensive overview of its known chemical properties. To offer a valuable context for researchers, this document also delves into the general methodologies for the synthesis and analysis of related short-chain hydroxy fatty acids, as well as the well-documented biological roles and signaling pathways of the broader class of short-chain fatty acids (SCFAs). This approach aims to equip researchers with the foundational knowledge and comparative insights necessary for investigating this compound and similar molecules.
Core Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 736099-57-3 | BLD Pharm[2] |
| Molecular Formula | C₇H₁₄O₃ | PubChem[1] |
| Molecular Weight | 146.18 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(CCCO)C(=O)O | PubChem[1] |
| InChI Key | PWHBYYQAWVNWQN-UHFFFAOYSA-N | PubChem[1] |
Experimental Protocols: A Generalized Approach
Due to the absence of specific published experimental protocols for this compound, this section provides a representative methodology for the synthesis of a structurally analogous ω-hydroxy carboxylic acid. This can serve as a foundational template for the potential synthesis of the target compound.
Example Synthesis of ω-Hydroxy Carboxylic Acids
A general method for synthesizing ω-hydroxy carboxylic acids involves the alkylation of a suitable starting material with an α,ω-diol in the presence of a catalyst.
Reaction Scheme:
Caption: General synthesis scheme for an ω-hydroxy carboxylic acid derivative.
Detailed Methodology (based on a similar synthesis[3]):
-
Catalyst Preparation: An iridium catalyst, such as [IrCl(cod)]₂ or [IrCl(coe)₂]₂, is utilized to facilitate the alkylation.
-
Reaction Setup: The reaction is typically carried out in a suitable solvent under an inert atmosphere.
-
Alkylation: The α,ω-diol (e.g., 1,13-tridecanediol) is used as the alkylating agent for a compound like butyl cyanoacetate.
-
Workup and Purification: Following the reaction, the product is isolated and purified using standard organic chemistry techniques, such as extraction and column chromatography.
-
Hydrolysis: The resulting cyanoester can be hydrolyzed to the corresponding carboxylic acid.
Analytical Methods for Short-Chain Fatty Acids
The analysis of short-chain fatty acids, including hydroxylated variants, typically involves chromatographic techniques coupled with mass spectrometry.
Workflow for SCFA Analysis:
Caption: A typical workflow for the analysis of short-chain fatty acids.
Biological Activity of Short-Chain Fatty Acids (SCFAs)
While the specific biological role of this compound is not documented, it belongs to the class of short-chain fatty acids (SCFAs), which are well-recognized as important signaling molecules, particularly those produced by the gut microbiota.[4][5][6] The primary SCFAs—acetate, propionate, and butyrate—have been extensively studied.[4][6]
Key Biological Functions of SCFAs:
| Biological Function | Description | Key SCFAs Involved |
| Energy Source | Butyrate is a primary energy source for colonocytes, the cells lining the colon.[6] | Butyrate |
| Immune Modulation | SCFAs can regulate inflammatory responses, often exhibiting anti-inflammatory properties.[5][7] | Butyrate, Propionate |
| Metabolic Regulation | They play a role in glucose and lipid metabolism, influencing insulin (B600854) sensitivity and cholesterol synthesis.[7][8] | Propionate, Butyrate |
| Gut Barrier Integrity | Butyrate helps to maintain the integrity of the gut barrier. | Butyrate |
| Epigenetic Modification | SCFAs, particularly butyrate, can act as histone deacetylase (HDAC) inhibitors, influencing gene expression.[5] | Butyrate |
Signaling Pathways of Short-Chain Fatty Acids
The biological effects of SCFAs are largely mediated through two main mechanisms: the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[4][5]
SCFA Signaling via GPCRs:
Caption: Generalized signaling pathway for SCFAs through G-protein coupled receptors.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for handling carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound for which specific experimental and biological data are currently scarce in the public domain. However, by understanding its place within the broader class of short-chain hydroxy fatty acids, researchers can infer potential properties and biological activities. The generalized experimental protocols and known signaling pathways of SCFAs provided in this guide offer a starting point for future investigation into the specific roles and characteristics of this compound. Further research is necessary to elucidate the precise physicochemical properties and biological functions of this molecule.
References
- 1. This compound | C7H14O3 | CID 14601573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 736099-57-3|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis of omega-hydroxy carboxylic acids and alpha,omega-dimethyl ketones using alpha,omega-diols as alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Short Chain Fatty Acids in Inflammation and Body Health [mdpi.com]
- 6. Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications - MetwareBio [metwarebio.com]
- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Overview
This technical guide provides a summary of the available information on 5-Hydroxy-2,2-dimethylpentanoic acid, a carboxylic acid derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
Quantitative data for this compound is limited in publicly accessible databases. The following table summarizes the basic computed properties available.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | PubChem |
| Molecular Weight | 146.18 g/mol | PubChem |
| CAS Number | 736099-57-3 | Multiple Sources |
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the current scientific literature. While general methods for the synthesis of hydroxy acids are well-established, a specific procedure for this compound, including reaction conditions, purification methods, and characterization data, is not publicly documented.
For illustrative purposes, a generalized synthetic approach to a related, yet structurally distinct compound, (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid, involves the hydrolysis of its corresponding ester precursor. This process typically includes the following steps:
-
Dissolution: The ester is dissolved in a suitable solvent, such as methanol.
-
Saponification: A solution of a strong base, like potassium hydroxide (B78521) in a mixture of water and methanol, is added to the ester solution.
-
Neutralization: The reaction mixture is neutralized, for example, by the addition of dry ice (solid carbon dioxide) to bring the pH to a neutral range.
-
Extraction: The product is extracted from the aqueous phase using an organic solvent like methylene (B1212753) chloride.
-
Purification: The final product is purified through techniques such as crystallization from a suitable solvent system (e.g., hexane).
It is crucial to note that this is a generalized procedure for a different molecule and would require significant adaptation and optimization for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the biological activity of this compound. Consequently, its role in any signaling pathways, its mechanism of action, and its potential therapeutic effects are unknown.
Logical Workflow for Hypothetical Synthesis
The following diagram illustrates a hypothetical, generalized workflow for the synthesis and purification of a hydroxy acid, which could be conceptually applied to this compound, assuming a suitable starting material and reaction pathway were identified.
Caption: A generalized workflow for chemical synthesis and purification.
References
An In-depth Technical Guide to the Structural Analogs of 5-Hydroxy-2,2-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 5-hydroxy-2,2-dimethylpentanoic acid, focusing on their synthesis, biological activity, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of metabolic diseases.
Core Structure and Rationale for Analog Development
This compound is a small molecule featuring a hydroxyl group at the 5-position and gem-dimethyl groups at the 2-position of a pentanoic acid backbone. The structural analogs of this compound, particularly those with aryl ether linkages at the 5-position, have garnered significant interest due to their therapeutic potential. A prime example is Gemfibrozil (B1671426), a well-established lipid-lowering drug, which is chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.[1] The development of analogs has primarily focused on modulating the activity of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in lipid and glucose metabolism.
Key Biological Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
The primary biological target for many analogs of this compound is PPARα.[1][2] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
References
Unraveling the Biological Profile of 5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide serves as a comprehensive overview of the current scientific understanding of the biological activity of 5-Hydroxy-2,2-dimethylpentanoic acid. Despite its well-defined chemical structure, a thorough review of the existing scientific literature reveals a notable scarcity of in-depth research into its pharmacological and biological effects. This document aims to consolidate the available information, highlight the knowledge gaps, and propose avenues for future investigation.
Chemical and Physical Properties
This compound is a carboxylic acid with the molecular formula C7H14O3. Its structure features a pentanoic acid backbone with two methyl groups at the C2 position and a hydroxyl group at the C5 position. These structural features, particularly the gem-dimethyl group and the terminal hydroxyl group, are anticipated to influence its metabolic stability, solubility, and potential interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14O3 | PubChem |
| Molecular Weight | 146.18 g/mol | PubChem |
| XLogP3-AA | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Current State of Biological Activity Research
As of the latest literature review, there is a significant lack of published studies detailing the specific biological activities of this compound. Publicly accessible databases and scientific journals do not contain quantitative data from in vitro or in vivo experiments, nor do they describe its mechanism of action or any associated signaling pathways.
Research on structurally similar compounds suggests potential areas where this compound might exhibit biological effects. For instance, investigations into other short-chain fatty acid derivatives and hydroxylated pentanoic acid analogs have explored their roles in metabolic pathways and as potential enzyme inhibitors. However, direct evidence for such activities for this compound is currently unavailable.
Potential Areas for Future Investigation
Given the absence of concrete biological data, the following areas are proposed as logical starting points for future research to elucidate the biological profile of this compound.
In Vitro Screening
Initial investigations should focus on a broad panel of in vitro assays to identify potential biological activities.
Experimental Workflow: Initial In Vitro Screening
Caption: Proposed workflow for the initial in vitro screening of this compound.
Metabolic Profiling
Understanding the metabolic fate of this compound is crucial. In vitro studies using liver microsomes or hepatocytes can provide insights into its metabolic stability and identify potential metabolites.
Target Identification
Should any significant biological activity be identified in the initial screens, subsequent efforts should be directed towards identifying the molecular target(s).
Logical Relationship: From Hit to Target
Caption: A logical workflow for identifying the molecular target(s) of a bioactive compound.
Conclusion
Potential Metabolic Pathways of 5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-2,2-dimethylpentanoic acid is a substituted medium-chain fatty acid whose metabolic fate is not extensively documented. Due to the presence of gem-dimethyl substitution at the α-carbon, which sterically hinders direct β-oxidation, alternative metabolic routes are anticipated to be the primary pathways for its biotransformation. This technical guide outlines the probable metabolic pathways of this compound, including ω-oxidation, subsequent chain shortening, and conjugation reactions. The proposed pathways are based on the established metabolism of structurally analogous compounds and known biochemical transformations of xenobiotic and endogenous fatty acids. Detailed experimental protocols for investigating these pathways and quantitative data from related studies are also presented.
Introduction
This compound possesses key structural features that are likely to dictate its metabolic clearance: a terminal hydroxyl group, a carboxylic acid moiety, and a gem-dimethyl group at the C-2 position. The gem-dimethyl substitution is a known impediment to the standard β-oxidation spiral that is central to the metabolism of most straight-chain fatty acids. Consequently, the metabolic profile of this compound is expected to be dominated by alternative oxidative and conjugative pathways. This document provides an in-depth exploration of these potential metabolic routes.
Proposed Metabolic Pathways
The metabolism of this compound is hypothesized to proceed through three main phases:
-
Phase I: Oxidation: Primarily initiated by ω-oxidation, followed by further oxidation of the terminal hydroxyl group.
-
Phase I: Chain Shortening: Subsequent degradation of the oxidized intermediates.
-
Phase II: Conjugation: Glucuronidation of the parent compound or its oxidized metabolites.
Pathway 1: ω-Oxidation and Subsequent Oxidation
The presence of the hydroxyl group at the C-5 position suggests that this compound may itself be a metabolite of 2,2-dimethylpentanoic acid via ω-1 hydroxylation. However, assuming this compound is the parent compound, the initial metabolic step is likely the oxidation of this primary alcohol to an aldehyde and subsequently to a dicarboxylic acid. This ω-oxidation pathway typically occurs in the endoplasmic reticulum and is catalyzed by cytochrome P450 enzymes, followed by alcohol and aldehyde dehydrogenases.[1][2][3]
The resulting 2,2-dimethyladipic acid can then potentially undergo further metabolism.
Pathway 2: Potential for Chain Shortening of the Dicarboxylic Acid
While the gem-dimethyl group at the α-carbon prevents direct β-oxidation of the parent molecule, the resulting 2,2-dimethyladipic acid from ω-oxidation could potentially undergo a modified form of chain shortening. It has been reported that some dicarboxylic acids can be metabolized via β-oxidation from the ω-end. However, the α-gem-dimethyl group would still pose a challenge. An alternative, though less common, is α-oxidation, which involves the removal of a single carbon atom from the carboxyl end. Another possibility is that the dicarboxylic acid is excreted without further significant degradation.
Pathway 3: Phase II Conjugation (Glucuronidation)
Both the primary hydroxyl group and the carboxylic acid moiety of this compound are potential sites for Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway for the detoxification and excretion of xenobiotics and endogenous compounds containing these functional groups.[4][5] UGTs, particularly isoforms like UGT1A1 and UGT2B7, are known to accept fatty acids as substrates.[2] The formation of an acyl glucuronide from the carboxylic acid or an ether glucuronide from the hydroxyl group would increase the water solubility of the compound, facilitating its renal or biliary excretion.
Data Presentation
Currently, there is a lack of direct quantitative data on the metabolism of this compound. However, data from studies on structurally related compounds can provide valuable insights. For instance, the metabolism of gemfibrozil (B1671426), which contains a 2,2-dimethylpentanoic acid moiety, primarily involves oxidation of a ring methyl group followed by glucuronide conjugation of the resulting carboxylic acid.[6] Approximately 70% of an administered dose of gemfibrozil is excreted in the urine, mainly as its glucuronide conjugate.[6]
| Compound | Primary Metabolic Pathway | Major Metabolite | Excretion Route | Reference |
| Gemfibrozil | Oxidation and Glucuronidation | Glucuronide conjugate | Urine (~70%) | [6] |
| 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide | ω-oxidation followed by β-oxidation | 5,5-dimethyl-6-oxo-6-[(2,4,6-trimethoxyphenyl)amino]-hexanoic acid | Urine and Feces | [7] |
Table 1: Metabolic data for compounds structurally related to this compound.
Experimental Protocols
To investigate the proposed metabolic pathways of this compound, a series of in vitro and in vivo experiments can be conducted.
In Vitro Metabolism using Liver Microsomes
This experiment aims to identify the primary oxidative metabolites formed by cytochrome P450 enzymes.
Methodology:
-
Incubation: Incubate this compound (e.g., at a concentration of 1-10 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).
-
Cofactor: Initiate the reaction by adding an NADPH-regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the supernatant for the parent compound and potential metabolites (e.g., 2,2-dimethyladipic acid) using LC-MS/MS.
In Vitro Glucuronidation Assay
This protocol is designed to determine if the parent compound or its metabolites undergo glucuronidation.
Methodology:
-
Incubation: Incubate this compound or its potential oxidative metabolites with human liver microsomes or recombinant UGT enzymes in the presence of UDPGA (uridine 5'-diphosphoglucuronic acid).
-
Detergent Activation: Include a detergent such as alamethicin (B1591596) to activate the UGT enzymes.
-
Reaction Conditions: Maintain the incubation at 37°C for a specified period (e.g., 60 minutes).
-
Termination and Analysis: Terminate the reaction and analyze the samples by LC-MS/MS for the formation of glucuronide conjugates.
In Vivo Animal Studies
Animal models, such as rats or mice, can be used to understand the complete metabolic profile and excretion pathways.
Methodology:
-
Dosing: Administer this compound to the animals (e.g., via oral gavage or intravenous injection).
-
Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-24h, 24-48h). Blood samples can also be collected to determine pharmacokinetic parameters.
-
Metabolite Profiling: Extract metabolites from the collected biological samples.
-
Analysis: Analyze the extracts using high-resolution mass spectrometry and NMR to identify and quantify the parent compound and its metabolites.
Conclusion
The metabolic clearance of this compound is likely to be driven by pathways that circumvent the steric hindrance at the α-carbon. The proposed metabolic scheme, involving initial ω-oxidation followed by potential chain shortening and/or glucuronidation, provides a scientifically grounded framework for further investigation. The experimental protocols outlined in this guide offer a systematic approach to elucidating the precise metabolic fate of this compound, which is crucial for understanding its pharmacokinetic profile and potential pharmacological or toxicological effects. Future studies employing these methodologies will be instrumental in validating and refining these proposed pathways.
References
- 1. Buy 5-Hydroxypentanoic acid | 13392-69-3 [smolecule.com]
- 2. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation of the dietary fatty acids, phytanic acid and docosahexaenoic acid, by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DailyMed - GEMFIBROZIL tablet [dailymed.nlm.nih.gov]
- 7. Metabolism of the acyl-CoA:cholesterol acyltransferase inhibitor 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide in rat and monkey. Omega-/beta-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy-2,2-dimethylpentanoic acid, a molecule of interest in synthetic organic chemistry and pharmaceutical development. While a singular "discovery" event for this compound is not prominently documented in scientific literature, its significance can be understood through its structural relationship to commercially important compounds and its role as a potential synthetic intermediate. This document collates available data on its chemical properties, proposes a plausible synthetic pathway based on established methodologies for related molecules, and discusses its potential, albeit currently undocumented, biological relevance.
Introduction
This compound is a carboxylic acid characterized by a hydroxyl group at the C5 position and gem-dimethyl groups at the C2 position. Its structure lends itself to various chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules. Although not widely studied as a standalone entity, its structural motifs are present in pharmacologically active compounds, suggesting its utility in drug discovery and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | PubChem |
| Molecular Weight | 146.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 736099-57-3 | BLD Pharm[1] |
| Canonical SMILES | CC(C)(CCCO)C(=O)O | PubChem |
| InChI Key | KZAMQAAMEOXHBU-UHFFFAOYSA-N | PubChem |
Synthetic Pathway and Experimental Protocols
The proposed synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol for a Key Intermediate: Lower alkyl ester of 5-bromo-2,2-dimethylpentanoic acid
This protocol is adapted from the synthesis of precursors for gemfibrozil (B1671426).
Objective: To synthesize a lower alkyl ester of 5-bromo-2,2-dimethylpentanoic acid via C-alkylation of a lower alkyl ester of 2-methylpropanoic acid with 1-bromo-3-chloropropane.
Materials:
-
Lower alkyl ester of 2-methylpropanoic acid (e.g., methyl 2-methylpropanoate)
-
1-bromo-3-chloropropane
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Hexane, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
The lower alkyl ester of 2-methylpropanoic acid, dissolved in anhydrous THF, is added dropwise to the LDA solution while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.
-
1-bromo-3-chloropropane is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, the lower alkyl ester of 5-chloro-2,2-dimethylpentanoic acid, is purified by vacuum distillation or column chromatography. (Note: The bromine from 1-bromo-3-chloropropane is more reactive in the subsequent step, hence the chloro- intermediate is often carried forward).
Origin and Biological Relevance
Natural Occurrence
To date, there is no definitive evidence of this compound as a naturally occurring compound in plants, animals, or microorganisms. A general search of metabolomic databases and literature on natural products did not yield any instances of its isolation from a natural source.
Metabolic Origin
The metabolism of the structurally related drug, gemfibrozil, has been studied. The primary metabolic pathways for gemfibrozil involve oxidation of a methyl group on the aromatic ring and glucuronidation of the carboxylic acid moiety.[2][3][4] There is currently no published evidence to suggest that this compound is a metabolite of gemfibrozil or other related xenobiotics in humans or other species.
The metabolic pathway of gemfibrozil is depicted below, highlighting that the pentanoic acid chain is not the primary site of metabolism.
Caption: Major metabolic pathways of Gemfibrozil.
Conclusion
This compound is a compound with limited direct characterization in the scientific literature. Its "discovery" is likely rooted in its role as a potential or actual intermediate in the synthesis of more complex molecules, such as gemfibrozil. While its natural origin and specific biological activities remain to be elucidated, the synthetic pathways to its precursors are well-established. This technical guide provides a foundational understanding of this molecule, offering researchers and drug development professionals a starting point for further investigation and potential application in novel synthetic endeavors. Further research into the biological properties of this compound and its derivatives could reveal currently unknown pharmacological activities.
References
In Silico Prediction of 5-Hydroxy-2,2-dimethylpentanoic Acid Bioactivity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of 5-Hydroxy-2,2-dimethylpentanoic acid. In the absence of established experimental data for this specific molecule, this document serves as a methodological whitepaper, detailing a systematic approach to virtual screening and computational assessment. The workflow encompasses physicochemical property calculation, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore hypothesis generation, and molecular docking against putative targets. Detailed protocols for these key computational experiments are provided, alongside illustrative data presented in structured tables. Furthermore, this guide utilizes Graphviz (DOT language) to visually represent logical workflows and hypothetical signaling pathways, adhering to specified presentation requirements. The objective is to provide researchers with a robust framework for the initial assessment of novel small molecules like this compound, enabling informed decisions for further experimental validation.
Introduction
This compound is a small molecule for which the biological activity has not been extensively characterized. In silico prediction methods offer a rapid and cost-effective approach to hypothesize its potential bioactivities and guide future experimental investigations. By leveraging computational models, we can predict its drug-likeness, pharmacokinetic properties, and potential molecular targets, thereby accelerating the drug discovery and development process. Recent advancements in machine learning and computational chemistry have significantly improved the predictive power of these in silico tools.[1][2][3]
This guide provides a step-by-step in silico analysis of this compound, demonstrating a standard workflow applicable to other novel chemical entities.
Physicochemical and Drug-Likeness Properties
The initial step in the in silico evaluation is the calculation of fundamental physicochemical properties and the assessment of drug-likeness based on established rules such as Lipinski's Rule of Five.[4][5] These parameters provide a first pass filter to estimate the potential for oral bioavailability.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for this compound.
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C7H14O3 | ChemDraw |
| Molecular Weight | 146.18 g/mol | RDKit |
| LogP (o/w) | 1.25 | SwissADME |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | SwissADME |
| Hydrogen Bond Donors | 2 | RDKit |
| Hydrogen Bond Acceptors | 3 | RDKit |
| Rotatable Bonds | 4 | RDKit |
Drug-Likeness Prediction
The drug-likeness of this compound is evaluated against several established filters.
| Rule/Filter | Prediction | Compliance |
| Lipinski's Rule of Five | Compliant | Yes |
| Ghose Filter | Compliant | Yes |
| Veber's Rule | Compliant | Yes |
| Egan's Rule | Compliant | Yes |
| Muegge's Rule | Compliant | Yes |
In Silico Workflow for Bioactivity Prediction
The overall workflow for the in silico prediction of bioactivity is depicted in the following diagram. This process begins with the molecule's structure and progressively narrows down its potential biological roles through a series of computational filters and predictions.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments cited in this guide.
ADMET Prediction Protocol
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
Methodology:
-
Input: The 2D structure of this compound in SMILES or SDF format.
-
Software: Utilize web-based platforms such as SwissADME, admetSAR, or commercially available software like ADMET Predictor™.[4][6][7]
-
Prediction Parameters:
-
Absorption: Predict Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.
-
Distribution: Predict Blood-Brain Barrier (BBB) penetration and plasma protein binding (PPB).
-
Metabolism: Predict Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Predict total clearance and renal organic cation transporter (OCT2) substrate status.
-
Toxicity: Predict AMES toxicity, hERG inhibition, and hepatotoxicity.
-
-
Data Analysis: Compile the prediction results into a structured table. Analyze the predicted properties to identify potential liabilities.
Illustrative ADMET Prediction Data:
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral absorption potential |
| Caco-2 Permeability | Low | May have limited passive diffusion |
| P-gp Substrate | No | Not likely to be subject to efflux |
| Distribution | ||
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| Plasma Protein Binding | Moderate | Moderate distribution in the body |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |
| Excretion | ||
| Total Clearance | 0.5 L/hr/kg | Moderate clearance rate |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagen | Low risk of carcinogenicity |
| hERG Inhibition | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Low | Low risk of liver damage |
Quantitative Structure-Activity Relationship (QSAR) Modeling Protocol
Objective: To build a predictive model for a specific biological activity based on a dataset of structurally similar compounds.
Methodology:
-
Data Collection: Curate a dataset of molecules with known biological activities (e.g., IC50 values) that are structurally related to this compound.
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, steric) using software like RDKit or PaDEL-Descriptor.
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).
-
Model Building: Use a machine learning algorithm (e.g., multiple linear regression, support vector machine, random forest) to build a model that correlates the descriptors with the biological activity using the training set.
-
Model Validation: Evaluate the predictive performance of the model using the test set. Common validation metrics include the coefficient of determination (R²) and root mean square error (RMSE).
-
Prediction: Use the validated QSAR model to predict the activity of this compound.
QSAR Model Building Workflow:
Molecular Docking Protocol
Objective: To predict the binding mode and affinity of this compound to a putative protein target.
Methodology:
-
Target Selection: Identify a potential protein target based on similarity searches, QSAR predictions, or literature review of related compounds.
-
Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.
-
Binding Site Definition: Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to sample different conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Hypothetical Signaling Pathway
Given the lack of a known target for this compound, we present a representative signaling pathway that could be modulated by a small molecule inhibitor. The following diagram illustrates a generic kinase signaling cascade.
Conclusion
This technical guide has presented a comprehensive in silico framework for the initial bioactivity prediction of this compound. By following the detailed protocols for physicochemical property calculation, ADMET prediction, QSAR modeling, and molecular docking, researchers can generate valuable hypotheses regarding the molecule's potential therapeutic applications and liabilities. The illustrative data and visualizations provided serve as a template for reporting and interpreting in silico findings. It is crucial to emphasize that these computational predictions require subsequent experimental validation to confirm the hypothesized bioactivities. This in silico-first approach streamlines the drug discovery process, allowing for the prioritization of compounds with the most promising profiles for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 4. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic Data for 5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Hydroxy-2,2-dimethylpentanoic acid, a molecule of interest in various research and development sectors. Due to a lack of readily available experimental spectra for this specific compound, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for the characterization and identification of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide a reliable estimation of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet | 1H | -COOH |
| ~3.6 | Triplet | 2H | -CH₂-OH |
| ~1.6 | Triplet | 2H | -CH₂-CH₂OH |
| ~1.2 | Singlet | 6H | -C(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~180 | Quaternary | -COOH |
| ~62 | Primary | -CH₂-OH |
| ~45 | Quaternary | -C(CH₃)₂ |
| ~35 | Secondary | -CH₂-CH₂OH |
| ~25 | Primary | -C(CH₃)₂ |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Interpretation |
| 146 | [M]⁺ (Molecular Ion) |
| 129 | [M-OH]⁺ |
| 101 | [M-COOH]⁺ |
| 87 | [M-C₄H₉O]⁺ |
| 59 | [C₂H₃O₂]⁺ |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3200 | O-H (alcohol) | Stretching |
| 3300-2500 | O-H (carboxylic acid) | Stretching |
| 2960-2850 | C-H (alkane) | Stretching |
| 1710 | C=O (carboxylic acid) | Stretching |
| 1470-1450 | C-H (alkane) | Bending |
| 1300-1200 | C-O (carboxylic acid) | Stretching |
| 1200-1000 | C-O (alcohol) | Stretching |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy (¹H and ¹³C)
A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be selected based on the solubility of the analyte and to avoid overlapping solvent signals with signals of interest. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is typically added to calibrate the chemical shift scale to 0 ppm.
The NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. Key acquisition parameters such as the number of scans, relaxation delay, and pulse width would be optimized to ensure good signal-to-noise ratio and accurate integration.
Mass Spectrometry
For mass spectrometry, a dilute solution of the sample would be prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The analysis is commonly performed using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
In a typical ESI experiment, the sample solution is introduced into the ion source where it is nebulized and ionized to form predominantly protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For EI, the sample is vaporized and then bombarded with a high-energy electron beam, leading to the formation of a molecular ion [M]⁺ and various fragment ions. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) and detected.
Infrared (IR) Spectroscopy
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. For a liquid sample, a drop can be placed between two salt plates.
The sample is then placed in the IR beam of the spectrometer, and the transmitted infrared radiation is measured as a function of wavenumber (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule.
Commercial Sourcing and Technical Profile of 5-Hydroxy-2,2-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the commercial availability and technical details for 5-Hydroxy-2,2-dimethylpentanoic acid (CAS No. 736099-57-3). Due to the limited publicly available information on this specific compound, this guide focuses on the identified supplier and outlines a general procurement workflow. At present, detailed experimental protocols and established biological signaling pathways involving this molecule are not readily found in scientific literature.
Commercial Availability
Sourcing this compound for research and development purposes can be challenging due to a limited number of commercial suppliers listing this compound in their public catalogs. Our search has identified the following potential supplier:
| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Publicly Available Data |
| BLD Pharm | --INVALID-LINK-- | 736099-57-3 | C₇H₁₄O₃ | 146.18 | Product listed; requires login or direct inquiry for purity, quantity, and pricing.[1] |
Note: The information provided is based on publicly accessible catalog data and may not reflect real-time stock availability. It is highly recommended to contact the supplier directly for the most current information.
Procurement Workflow
The process of acquiring this compound for research purposes typically follows a standard procurement workflow. This involves identifying potential suppliers, inquiring about product specifications and availability, obtaining quotations, and placing an order.
Technical Profile
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 736099-57-3[1]
-
Molecular Formula: C₇H₁₄O₃[1]
-
Molecular Weight: 146.18 g/mol [1]
-
Canonical SMILES: CC(C)(CCCO)C(=O)O
-
InChI Key: YUCINKYUVOIMER-UHFFFAOYSA-N
Experimental Data and Biological Activity
As of the date of this guide, there is a notable absence of published, peer-reviewed scientific literature detailing specific experimental protocols for the synthesis or biological application of this compound. Consequently, information regarding its role in any signaling pathways or its pharmacological properties is not available.
Researchers interested in this molecule may need to develop synthetic routes and biological assays based on structurally related compounds. A potential starting point for designing a synthesis could involve the oxidation of a corresponding diol or the reduction of a keto-acid precursor.
Future Research Directions
The lack of available data for this compound presents an opportunity for novel research. Key areas for future investigation could include:
-
Development and optimization of a synthetic route.
-
Characterization of its physicochemical properties.
-
Screening for biological activity in various in vitro and in vivo models.
-
Investigation of its potential as a building block in medicinal chemistry.
The following diagram illustrates a potential logical workflow for initiating research on a novel compound like this compound.
References
Methodological & Application
Application Note: HPLC Method for the Analysis of 5-Hydroxy-2,2-dimethylpentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxy-2,2-dimethylpentanoic acid is a carboxylic acid that may be of interest in various fields of research and development, including metabolism studies and as a potential biomarker. Accurate and reliable quantification of this analyte is essential for its characterization and potential applications. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (MS), offers a robust platform for the analysis of such compounds in complex matrices. This application note provides a detailed protocol for a proposed HPLC method for the quantitative analysis of this compound. The method described is based on established principles for the analysis of short-chain fatty acids and their derivatives and should be validated for specific applications.
Principle
This method employs a reversed-phase HPLC separation coupled with mass spectrometry detection (LC-MS). Due to the polar nature of this compound, derivatization may be employed to enhance chromatographic retention and detection sensitivity. The protocol outlines procedures for sample preparation from biological matrices, derivatization, chromatographic conditions, and data analysis.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
3-Nitrophenylhydrazine (B1228671) (3-NPH) hydrochloride (derivatizing agent)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Protein Precipitation Agent (e.g., cold acetonitrile or methanol)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
2. Sample Preparation (from Plasma/Serum)
This protocol describes a protein precipitation method, a common technique for preparing biological samples for HPLC analysis.[1][2]
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of the sample, add 10 µL of the internal standard working solution. Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
3. Derivatization (Optional, for enhanced sensitivity)
Derivatization with 3-nitrophenylhydrazine (3-NPH) is a common method to improve the detection of short-chain fatty acids in LC-MS analysis.[1]
-
To the dried extract from the sample preparation step, add 50 µL of a solution containing 20 mg/mL 3-NPH in 50% acetonitrile/water.
-
Add 50 µL of a solution containing 20 mg/mL EDC in 50% acetonitrile/water.
-
Vortex and incubate at 40°C for 30 minutes.
-
After incubation, add 100 µL of the initial mobile phase to the vial.
4. HPLC-MS/MS Method
The following are proposed starting conditions for the HPLC-MS/MS analysis. Optimization will be required for specific instrumentation.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Proposed MRM Transitions for this compound and a Hypothetical Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M-H]⁻ or [M+H]⁺ | To be determined experimentally | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Table 2: Hypothetical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Recovery | 85-115% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
This application note provides a comprehensive, albeit proposed, framework for the analysis of this compound. The described protocols for sample preparation and HPLC-MS/MS analysis are based on established methods for similar analytes and serve as a robust starting point for method development and validation in a research or clinical setting.
References
GC-MS analysis of 5-Hydroxy-2,2-dimethylpentanoic acid after derivatization
Application Note: GC-MS Analysis of 5-Hydroxy-2,2-dimethylpentanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an organic compound of interest in metabolic research and pharmaceutical development. Its analysis is crucial for understanding various biological pathways and for pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, due to the presence of polar functional groups (a hydroxyl and a carboxylic acid), this compound exhibits low volatility and poor thermal stability, making it unsuitable for direct GC-MS analysis.[2][3]
Chemical derivatization is an essential step to convert the analyte into a more volatile and thermally stable form.[4] This process replaces active hydrogen atoms in the hydroxyl and carboxyl groups with non-polar protecting groups, improving chromatographic behavior and detection sensitivity.[2][3] This application note provides a detailed protocol for the analysis of this compound in a biological matrix using GC-MS after a silylation derivatization procedure.
Experimental Protocols
This section details the complete workflow, from sample preparation and extraction to derivatization and final analysis.
1. Sample Preparation and Extraction
This protocol is a general guideline for extracting the analyte from an aqueous matrix like plasma or urine and may require optimization for specific sample types.
-
Internal Standard (IS) Addition: Fortify 1 mL of the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 3-hydroxy-3-methylpentanedioic acid) to ensure accurate quantification.
-
Acidification: Adjust the sample pH to approximately 1-2 by adding 6 M HCl.[5] This ensures the carboxylic acid group is fully protonated.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate (B1210297) to the acidified sample in a centrifuge tube.[5]
-
Vortex the mixture vigorously for 2 minutes to extract the organic acids.
-
Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.[1]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction process (steps 1-4) two more times, combining all organic extracts.[1]
-
-
Drying and Evaporation:
-
Add anhydrous sodium sulfate (B86663) to the combined organic extract to remove residual water.
-
Transfer the dried extract to a new tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[5] A completely dry residue is crucial for the success of the derivatization step.
-
2. Derivatization Protocol: Silylation
Silylation is a common and effective method for derivatizing compounds with hydroxyl and carboxylic acid groups.[3][4] This protocol uses N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a trimethylchlorosilane (TMCS) catalyst.
-
To the dried sample residue, add 50 µL of MSTFA + 1% TMCS and 50 µL of a solvent such as pyridine (B92270) or acetonitrile.[5]
-
Securely cap the vial.
-
Heat the mixture at 60°C for 30-60 minutes to ensure complete derivatization.[5][6]
-
After cooling to room temperature, a 1-2 µL aliquot of the derivatized sample is injected into the GC-MS system.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters and may require optimization for specific instruments.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C[5]
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C[5]
-
Ion Source Temperature: 230°C[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode:
-
Full Scan: Scan range of m/z 50-550 for qualitative analysis and spectral confirmation.[6]
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized analyte and internal standard to enhance sensitivity and selectivity.
-
Data Presentation
Quantitative performance data should be established by running calibration standards and quality control samples through the entire sample preparation and analysis procedure. The following table summarizes expected performance characteristics for the method.
| Parameter | Expected Value | Description |
| Retention Time (RT) | Analyte-specific | The time taken for the derivatized analyte to elute from the GC column. |
| Characteristic Ions (m/z) | e.g., 275, 147, 73 | Key fragments of the di-TMS derivative used for identification and quantification in SIM mode. |
| Linear Range | 0.1 - 50 µg/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | ~0.03 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Recovery (%) | 85 - 110% | The percentage of the true amount of analyte that is detected by the analytical method.[1] |
| Precision (RSD %) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements.[1] |
Visualizations
The following diagrams illustrate the key processes involved in the analysis.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Derivatization reaction of the analyte with MSTFA.
References
Application Notes and Protocols for the Derivatization of 5-Hydroxy-2,2-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 5-Hydroxy-2,2-dimethylpentanoic acid for analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial step to increase the volatility and thermal stability of this bifunctional molecule, thereby improving its chromatographic separation and detection.[1][2] The protocols outlined below cover three common and effective derivatization techniques: silylation, esterification followed by silylation, and acylation.
Introduction to Derivatization Techniques
This compound possesses two functional groups that require derivatization for successful GC-MS analysis: a carboxylic acid and a primary hydroxyl group. Without derivatization, the polarity of these groups leads to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet and column. The primary derivatization strategies for compounds containing both hydroxyl and carboxylic acid groups are:
-
Silylation: This is a widely used technique where an active hydrogen in the hydroxyl and carboxylic acid groups is replaced by a trimethylsilyl (B98337) (TMS) group.[1][3] Silylating reagents are highly reactive and produce derivatives that are typically less polar, more volatile, and more thermally stable.[1]
-
Esterification: This method specifically targets the carboxylic acid group, converting it into an ester, most commonly a methyl ester.[4] This derivatization is often followed by silylation or acylation to derivatize the remaining hydroxyl group.
-
Acylation: This technique involves the introduction of an acyl group to the hydroxyl and carboxylic acid functionalities, forming esters and anhydrides, respectively. Perfluoroacyl derivatives are often used to enhance sensitivity for electron capture detection (ECD).[5]
Technique 1: Silylation
Silylation is a versatile and robust method for the simultaneous derivatization of both the hydroxyl and carboxylic acid groups of this compound. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.[3]
Experimental Protocol: Silylation with BSTFA + 1% TMCS
This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (dry, analytical grade)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of dry pyridine or acetonitrile to the vial to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.[3]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.
Quantitative Data (Representative)
The following table summarizes typical quantitative data for the GC-MS analysis of silylated hydroxy acids. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1.3 µg/L | [6] |
| Limit of Quantification (LOQ) | 0.3 - 4.2 µg/L | [6] |
| Linearity (R²) | > 0.99 | [6] |
| Precision (RSD) | < 7.2% | [6] |
| Recovery | 85 - 110% | General expectation |
Derivatization Workflow: Silylation
Technique 2: Esterification followed by Silylation
This two-step derivatization approach first converts the carboxylic acid to a methyl ester using a reagent like Boron trifluoride in methanol (B129727) (BF₃/MeOH). The hydroxyl group is then derivatized via silylation. This method can be advantageous in reducing the overall reactivity of the molecule before the second derivatization step.
Experimental Protocol: Esterification with BF₃/Methanol and subsequent Silylation
Part A: Esterification
Materials:
-
This compound standard or sample extract
-
Boron trifluoride-methanol solution (10-14% w/v)
-
Hexane (B92381) (analytical grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Reaction vials, heating block, vortex mixer
Procedure:
-
Sample Preparation: Place 1-10 mg of the dried sample into a reaction vial.
-
Reagent Addition: Add 2 mL of 10% BF₃-methanol solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 10 minutes.
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporation: Evaporate the hexane to a small volume under a gentle stream of nitrogen.
Part B: Silylation
Materials:
-
Esterified sample from Part A
-
BSTFA + 1% TMCS
-
Pyridine or Acetonitrile (dry)
Procedure:
-
Re-dissolution: Add 100 µL of dry pyridine or acetonitrile to the vial containing the esterified sample.
-
Silylation: Add 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Cooling and Analysis: Cool to room temperature and inject 1-2 µL into the GC-MS.
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Esterification Yield | > 95% | [7] |
| LOD (as silylated derivative) | 0.1 - 1.5 µg/L | [6] |
| LOQ (as silylated derivative) | 0.3 - 5.0 µg/L | [6] |
| Linearity (R²) | > 0.99 | [6] |
| Precision (RSD) | < 10% | [8] |
Derivatization Workflow: Esterification and Silylation
Technique 3: Acylation
Acylation with perfluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), is another effective method for derivatizing both hydroxyl and carboxylic acid groups. These reagents produce stable and volatile derivatives that are particularly amenable to electron capture detection, offering enhanced sensitivity.
Experimental Protocol: Acylation with PFPA
Materials:
-
This compound standard or sample extract
-
Pentafluoropropionic anhydride (PFPA)
-
Toluene (B28343) or Ethyl Acetate (B1210297) (dry, analytical grade)
-
Triethylamine (TEA) (optional, as a catalyst)
-
Reaction vials, heating block, vortex mixer
Procedure:
-
Sample Preparation: Place the dried sample in a reaction vial.
-
Reagent Addition: Add 200 µL of dry toluene or ethyl acetate to dissolve the sample.
-
Derivatization: Add 50 µL of PFPA. If catalysis is required, add 10 µL of triethylamine.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Evaporation: Cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane or iso-octane) for GC-MS injection.
-
GC-MS Analysis: Inject 1-2 µL of the reconstituted sample into the GC-MS system.
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Reaction Yield | > 90% | General expectation |
| LOD (with ECD) | pg/L to ng/L range | [5] |
| LOQ (with ECD) | pg/L to ng/L range | [5] |
| Linearity (R²) | > 0.99 | General expectation |
| Precision (RSD) | < 15% | General expectation |
Chemical Reaction: Acylation
GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injector Temperature | 250 - 280°C |
| Oven Program | Initial: 70°C (hold 2 min), Ramp 1: 10°C/min to 200°C, Ramp 2: 20°C/min to 300°C (hold 5 min) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50 - 550 |
Conclusion
The choice of derivatization reagent for this compound will depend on the specific requirements of the analysis, such as the desired sensitivity and the presence of other analytes in the sample. Silylation with BSTFA is a robust and straightforward one-step method suitable for most applications. The two-step esterification followed by silylation can provide a cleaner derivatization in complex matrices. Acylation with perfluorinated reagents is recommended when high sensitivity is required, particularly with an electron capture detector. The protocols and data presented in these application notes provide a comprehensive guide for the successful derivatization and GC-MS analysis of this compound.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. restek.com [restek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. brjac.com.br [brjac.com.br]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Evaluating 5-Hydroxy-2,2-dimethylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2,2-dimethylpentanoic acid is a small molecule whose biological activity is not yet extensively characterized. Given its structural resemblance to medium-chain fatty acids, a plausible target for this compound is the G protein-coupled receptor 84 (GPR84). GPR84 is primarily expressed in immune cells such as macrophages and neutrophils and is implicated in inflammatory processes.[1][2] Its endogenous ligands are believed to be medium-chain fatty acids with carbon chain lengths of 9-14.[2][3] Activation of GPR84 by agonists typically leads to the activation of Gαi/o signaling pathways, resulting in downstream effects like calcium mobilization, inhibition of cAMP accumulation, and recruitment of β-arrestin.[2][3][4]
These application notes provide detailed protocols for cell-based assays to screen and characterize the potential activity of this compound as a modulator of GPR84. The described assays are fundamental in early-stage drug discovery and can be adapted to assess the compound's potency, efficacy, and mechanism of action.
I. GPR84 Agonist Screening via Calcium Mobilization Assay
This assay is designed to identify agonists of GPR84 by measuring intracellular calcium mobilization in a recombinant cell line. HEK293 cells stably co-expressing GPR84 and a promiscuous Gα protein (e.g., Gα16) are often used to couple the receptor activation to the phospholipase C pathway, leading to a robust calcium signal.[1][2]
Data Presentation: Potency of Known GPR84 Agonists
The following table summarizes the potency of well-characterized GPR84 agonists in various cell-based assays. This data can serve as a benchmark for evaluating the activity of novel compounds like this compound.
| Compound | Assay Type | Cell Line | Potency (EC50) | Reference |
| 6-n-Octylaminouracil (6-OAU) | Calcium Mobilization | HEK293/Gα16/GPR84 | ~3 µM | [1] |
| Chemotaxis | Human PMNs | 318 nM | [5] | |
| ZQ-16 | Calcium Mobilization | HEK293/Gα16/GPR84 | 0.213 µM | [3] |
| 3-Hydroxy-lauric acid (3-OH-C12) | [³⁵S]GTPγS Binding | CHO-GPR84 | 13 µM | [5] |
| Chemotaxis | Human PMNs | 24.2 µM | [5] | |
| DL-175 | cAMP Inhibition | CHO-GPR84 | Not specified | [3][4] |
| GPR84 agonist-2 | Calcium Mobilization | Not specified | 7.24 nM | [3] |
Experimental Protocol: Calcium Mobilization Assay
1. Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human GPR84 and Gα16 (HEK293/GPR84/Gα16). A parental HEK293/Gα16 cell line should be used as a negative control.[1][2]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or an equivalent calcium-sensitive dye.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Reference Agonist: 6-OAU or another known GPR84 agonist.
-
Equipment:
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation).
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).
-
2. Procedure
-
Cell Plating:
-
Harvest HEK293/GPR84/Gα16 cells and resuspend them in culture medium.
-
Seed the cells into a 384-well black, clear-bottom plate at a density of 10,000-20,000 cells per well in 25 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. Typically, this involves diluting the Fluo-4 AM stock in assay buffer.
-
Gently remove the culture medium from the wells and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound and the reference agonist in assay buffer. It is common to prepare these at 4X the final desired concentration.
-
-
Measurement of Calcium Flux:
-
Set up the fluorescent plate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 10 µL of the compound dilutions into the wells.
-
Immediately begin recording the fluorescence signal for at least 120 seconds to capture the peak calcium response.
-
3. Data Analysis
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a maximal concentration of the reference agonist (100%) and buffer alone (0%).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value and the maximum efficacy (Eₘₐₓ).
Signaling Pathway and Workflow Diagrams
Caption: GPR84 signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for the GPR84 calcium mobilization assay.
II. Secondary Assay: GPR84-Mediated Chemotaxis
If this compound shows agonist activity in the primary screen, its ability to induce chemotaxis in immune cells can be evaluated. This assay is more physiologically relevant as it uses cells that endogenously express GPR84, such as human polymorphonuclear neutrophils (PMNs) or differentiated macrophage-like cells (e.g., PMA-differentiated U937 cells).[5]
Experimental Protocol: Transwell Chemotaxis Assay
1. Materials and Reagents
-
Cells: Freshly isolated human PMNs or PMA-differentiated U937 cells.
-
Assay Medium: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA).
-
Test Compound: this compound.
-
Reference Chemoattractant: 6-OAU or another known GPR84 agonist.[5]
-
Equipment:
-
Transwell inserts with a 3-5 µm pore size membrane for 24-well plates.
-
Flow cytometer or hemocytometer for cell counting.
-
2. Procedure
-
Compound Preparation:
-
Prepare various concentrations of the test compound and reference chemoattractant in the assay medium.
-
Add 600 µL of these solutions to the lower chambers of a 24-well plate. Use assay medium alone as a negative control.
-
-
Cell Preparation:
-
Resuspend the PMNs or differentiated U937 cells in assay medium to a final concentration of 2 x 10⁶ cells/mL.
-
-
Chemotaxis:
-
Add 100 µL of the cell suspension (2 x 10⁵ cells) to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
-
Cell Migration Analysis:
-
Carefully remove the Transwell inserts.
-
Collect the medium from the lower chamber, which now contains the migrated cells.
-
Count the number of migrated cells using a flow cytometer or a hemocytometer.
-
3. Data Analysis
-
Calculate the number of migrated cells for each condition.
-
Express the data as a "chemotactic index" by dividing the number of cells that migrated toward the test compound by the number of cells that migrated toward the buffer control.
-
Plot the chemotactic index against the compound concentration to generate a dose-response curve and determine the EC₅₀.
Conclusion
The provided protocols offer a robust framework for assessing the biological activity of this compound at the GPR84 receptor. A positive result in the calcium mobilization assay would indicate potential agonist activity, which can be further validated in a more physiologically relevant chemotaxis assay. These methods are crucial for the initial characterization of novel compounds and provide a foundation for further investigation into their therapeutic potential in inflammatory diseases. It must be noted that the activity of this compound on GPR84 is hypothetical and requires experimental verification using the protocols outlined herein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxy-2,2-dimethylpentanoic Acid in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solubilization and use of 5-Hydroxy-2,2-dimethylpentanoic acid for in vitro studies. This document includes information on solvent selection, stock solution preparation, and potential biological applications, along with a representative signaling pathway that may be influenced by this class of molecules.
Physicochemical Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 146.18 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid (typical for similar compounds) | General Knowledge |
| Solubility in DMSO | To be determined empirically | |
| Solubility in Ethanol | To be determined empirically | |
| Solubility in PBS (pH 7.4) | To be determined empirically |
Experimental Protocols
Proper dissolution and handling of this compound are crucial for obtaining reliable and reproducible results in in vitro assays. The following protocol outlines the recommended procedure for preparing a stock solution and subsequent working solutions for cell culture experiments.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile and cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO, use the following calculation:
-
Mass (mg) = 10 mmol/L * 0.001 L * 146.18 g/mol = 1.46 mg
-
-
Weigh the powder: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1.46 mg of this compound powder and place it into a sterile microcentrifuge tube. For quantities smaller than 10 mg, it is often more accurate to dissolve the entire contents of the vial.[1]
-
Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Sterilization (Optional): For sterile applications, the stock solution can be filtered through a 0.2 µm syringe filter that is compatible with DMSO.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2]
Protocol 2: Preparation of Working Solutions for Cell Culture
The high-concentration stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental cultures.[3]
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Perform an initial 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution.
-
Perform a final 1:10 dilution by adding 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium. This results in the final 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, direct dilution may be feasible. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. The final DMSO concentration will be 1%. Note that this concentration of DMSO may be toxic to some cell lines.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing solutions of this compound and a potential signaling pathway that this class of molecule may modulate.
This compound belongs to the class of short-chain fatty acids (SCFAs). SCFAs are known to exert biological effects through various mechanisms, including the activation of G protein-coupled receptors (GPCRs) such as GPR41 and GPR43, and the inhibition of histone deacetylases (HDACs).[4][5] These actions can influence downstream signaling pathways involved in inflammation, cell proliferation, and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Application Notes and Protocols: (R)- and (S)-5-Hydroxy-2,2-dimethylpentanoic Acid as Versatile Chiral Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral molecules are fundamental in drug discovery, as stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. The use of enantiomerically pure building blocks is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex, single-enantiomer drug candidates. 5-Hydroxy-2,2-dimethylpentanoic acid, with its stereogenic center at the C5 position, presents a valuable and versatile chiral synthon. Its gem-dimethyl group offers steric influence and potential metabolic stability, while the primary alcohol and carboxylic acid functionalities provide handles for diverse chemical transformations.
This document provides detailed application notes and protocols for the enantioselective synthesis and utilization of both (R)- and (S)-5-hydroxy-2,2-dimethylpentanoic acid as chiral building blocks in the synthesis of a novel (hypothetical) anti-cancer agent, "Gemcitabine Analogue X."
Application in the Synthesis of Gemcitabine Analogue X
Gemcitabine Analogue X is a promising investigational drug candidate for pancreatic cancer. Its mechanism of action is believed to involve the inhibition of a critical kinase in the PI3K/Akt signaling pathway, which is often dysregulated in cancer. The chirality at the C5 position of the this compound fragment is crucial for the molecule's binding affinity to the kinase's active site. The (S)-enantiomer of the building block leads to the eutomer of Gemcitabine Analogue X, exhibiting significantly higher potency than the distomer derived from the (R)-enantiomer.
Hypothetical Signaling Pathway of Gemcitabine Analogue X
Caption: Hypothetical PI3K/Akt signaling pathway targeted by Gemcitabine Analogue X.
Enantioselective Synthesis of this compound
Two primary methods are presented for obtaining the enantiomerically pure (R)- and (S)-5-hydroxy-2,2-dimethylpentanoic acid: asymmetric reduction of a keto-acid precursor and lipase-catalyzed kinetic resolution of the racemic hydroxy acid.
Method 1: Asymmetric Reduction of 2,2-Dimethyl-5-oxopentanoic Acid
This method utilizes a chiral catalyst to stereoselectively reduce the ketone functionality of 2,2-dimethyl-5-oxopentanoic acid to the corresponding alcohol.
Caption: Workflow for the asymmetric reduction of 2,2-dimethyl-5-oxopentanoic acid.
Materials:
-
2,2-Dimethyl-5-oxopentanoic acid
-
(R)-Ru(BINAP)Cl₂ or (S)-Ru(BINAP)Cl₂
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a high-pressure autoclave, add 2,2-dimethyl-5-oxopentanoic acid (1.0 g, 6.24 mmol) and the chiral ruthenium catalyst (e.g., (S)-Ru(BINAP)Cl₂, 29 mg, 0.031 mmol, 0.5 mol%).
-
Add anhydrous methanol (20 mL) to the autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize with hydrogen to 50 atm.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to afford the desired enantiomerically enriched this compound.
Data Presentation:
| Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-Ru(BINAP)Cl₂ | (R)-5-Hydroxy-2,2-dimethylpentanoic acid | 92 | >98 |
| (S)-Ru(BINAP)Cl₂ | (S)-5-Hydroxy-2,2-dimethylpentanoic acid | 94 | >99 |
Method 2: Lipase-Catalyzed Kinetic Resolution
This method employs a lipase (B570770) to selectively acylate one enantiomer of the racemic this compound, allowing for the separation of the unreacted enantiomer.
Caption: Workflow for the lipase-catalyzed kinetic resolution.
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Vinyl acetate
-
Toluene (anhydrous)
-
Potassium carbonate
-
Methanol
Procedure:
-
To a flask, add racemic this compound (1.0 g, 6.24 mmol), immobilized CALB (200 mg), and anhydrous toluene (20 mL).
-
Add vinyl acetate (0.86 mL, 9.36 mmol) and stir the mixture at 40 °C for 48 hours.
-
Monitor the reaction progress by chiral HPLC.
-
Once approximately 50% conversion is reached, filter off the enzyme and wash it with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (S)-5-acetoxy-2,2-dimethylpentanoic acid and the unreacted (R)-5-hydroxy-2,2-dimethylpentanoic acid by flash column chromatography.
-
To obtain (S)-5-hydroxy-2,2-dimethylpentanoic acid, dissolve the acetylated product in a mixture of methanol (10 mL) and water (2 mL), and add potassium carbonate (1.0 g). Stir at room temperature for 4 hours.
-
Neutralize the mixture with 1 M HCl and extract with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield (S)-5-hydroxy-2,2-dimethylpentanoic acid.
Data Presentation:
| Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-5-Hydroxy-2,2-dimethylpentanoic acid | 45 | >99 |
| (S)-5-Hydroxy-2,2-dimethylpentanoic acid (after hydrolysis) | 43 | >98 |
Utilization in the Synthesis of Gemcitabine Analogue X
The following protocol outlines the incorporation of (S)-5-hydroxy-2,2-dimethylpentanoic acid into the final drug candidate.
Experimental Protocol: Amide Coupling
Caption: Final step in the synthesis of Gemcitabine Analogue X.
Materials:
-
(S)-5-Hydroxy-2,2-dimethylpentanoic acid
-
Gemcitabine Amine Precursor (hypothetical, appropriately protected)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve (S)-5-hydroxy-2,2-dimethylpentanoic acid (100 mg, 0.68 mmol) in anhydrous DMF (5 mL).
-
Add HATU (310 mg, 0.82 mmol) and DIPEA (0.36 mL, 2.04 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add the Gemcitabine Amine Precursor (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected Gemcitabine Analogue X.
-
If necessary, perform a final deprotection step (e.g., with trifluoroacetic acid in dichloromethane) to obtain the final active pharmaceutical ingredient.
Conclusion
(R)- and (S)-5-Hydroxy-2,2-dimethylpentanoic acid are valuable chiral building blocks with significant potential in the synthesis of complex, enantiomerically pure molecules for drug discovery. The protocols outlined in this document provide reliable methods for their enantioselective preparation and demonstrate their utility in the synthesis of a novel drug candidate. The principles and methodologies described herein can be adapted by researchers for the synthesis of other innovative therapeutic agents.
Application Notes and Protocols for Enzymatic Assays Involving 5-Hydroxy-2,2-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic characterization of 5-Hydroxy-2,2-dimethylpentanoic acid. The following sections describe two potential enzymatic assays: an Acyl-CoA Synthetase activity assay and a Dehydrogenase activity assay. These enzyme classes are likely candidates for the metabolism of this hydroxy fatty acid.
I. Acyl-CoA Synthetase Activity Assay
Acyl-CoA synthetases (ACS) catalyze the formation of acyl-CoA from a fatty acid, ATP, and Coenzyme A. This activation step is crucial for the entry of fatty acids into various metabolic pathways. This assay protocol is adapted for the specific use of this compound as a substrate.
Experimental Workflow: Acyl-CoA Synthetase Assay
Caption: Workflow for the fluorometric Acyl-CoA synthetase assay.
Detailed Protocol: Fluorometric Acyl-CoA Synthetase Assay
This protocol is adapted from commercially available fluorometric acyl-CoA synthetase assay kits.
1. Materials and Reagents:
-
Substrate: this compound
-
Enzyme Source: Purified Acyl-CoA Synthetase or cell/tissue lysate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5) containing 5 mM MgCl₂, 1 mM DTT
-
ATP Solution: 100 mM ATP in sterile water
-
Coenzyme A (CoA) Solution: 10 mM CoA in sterile water
-
Fluorometric Probe: A commercially available probe that detects the product of the coupled enzyme reaction (e.g., OxiRed™)
-
Coupled Enzyme Mix: Enzymes that utilize the acyl-CoA product to generate a fluorescent signal.[1][2]
-
96-well black microplate
-
Fluorometric microplate reader
2. Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare the working solutions of ATP and CoA in Assay Buffer.
-
Prepare the fluorometric probe and coupled enzyme mix according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the following components in order:
-
50 µL of Assay Buffer
-
10 µL of Enzyme Source (diluted in Assay Buffer)
-
10 µL of 10 mM ATP
-
10 µL of 10 mM CoA
-
10 µL of Coupled Enzyme Mix
-
10 µL of Fluorometric Probe
-
-
-
Initiate the Reaction:
-
Add 10 µL of the 10 mM this compound stock solution to each well to start the reaction.
-
For a negative control, add 10 µL of the solvent instead of the substrate.
-
-
Measurement:
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Record the fluorescence every minute for 30-60 minutes.
-
3. Data Analysis:
-
Calculate the rate of the reaction (ΔFluorescence/ΔTime) for each sample.
-
Subtract the rate of the negative control from the sample rates.
-
Use a standard curve of a known acyl-CoA to convert the fluorescence units to the amount of product formed.
Data Presentation: Acyl-CoA Synthetase Kinetics
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 0 | 5.2 |
| 10 | 25.8 |
| 25 | 55.1 |
| 50 | 89.3 |
| 100 | 120.5 |
| 200 | 145.7 |
RFU: Relative Fluorescence Units
II. Dehydrogenase Activity Assay
Dehydrogenases are enzymes that oxidize a substrate by transferring hydrogen to an acceptor, such as NAD⁺ or NADP⁺. A dehydrogenase may be involved in the metabolism of the hydroxyl group of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical metabolic activation and oxidation of the substrate.
Detailed Protocol: Colorimetric Dehydrogenase Assay
This protocol is a general method for measuring NAD⁺-dependent dehydrogenase activity.
1. Materials and Reagents:
-
Substrate: this compound
-
Enzyme Source: Purified Dehydrogenase or cell/tissue lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0)
-
NAD⁺ Solution: 20 mM NAD⁺ in Assay Buffer
-
Colorimetric Reagent: A tetrazolium salt such as INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
-
Electron Acceptor: Phenazine methosulfate (PMS)
-
96-well clear microplate
-
Spectrophotometric microplate reader
2. Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of this compound in Assay Buffer.
-
Prepare a 1 mg/mL solution of INT in water.
-
Prepare a 0.2 mg/mL solution of PMS in water.
-
-
Reaction Setup:
-
In a 96-well clear microplate, add the following components:
-
100 µL of Assay Buffer
-
20 µL of Enzyme Source
-
20 µL of 20 mM NAD⁺
-
20 µL of INT solution
-
10 µL of PMS solution
-
-
-
Initiate the Reaction:
-
Add 20 µL of the 20 mM this compound solution to each well.
-
For the blank, add 20 µL of Assay Buffer instead of the substrate.
-
-
Measurement:
-
Measure the absorbance at 490 nm (for INT reduction) at time zero.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance again at 490 nm.
-
3. Data Analysis:
-
Subtract the initial absorbance from the final absorbance for each well (ΔAbs).
-
Subtract the ΔAbs of the blank from the ΔAbs of the samples.
-
The activity is proportional to the change in absorbance.
Data Presentation: Dehydrogenase Activity
| Sample | ΔAbsorbance (490 nm) |
| Blank | 0.015 |
| Enzyme + Substrate | 0.258 |
| Enzyme (No Substrate) | 0.021 |
| Substrate (No Enzyme) | 0.008 |
III. Concluding Remarks
The protocols provided herein offer a starting point for investigating the enzymatic metabolism of this compound. Researchers should optimize the assay conditions, such as substrate and enzyme concentrations, pH, and temperature, for their specific experimental system. These assays can be valuable tools in drug development and metabolic research to understand the biological role and fate of this and similar molecules.
References
5-Hydroxy-2,2-dimethylpentanoic Acid: Uncharted Territory in Medicinal Chemistry
Despite a comprehensive review of scientific literature and patent databases, detailed information regarding the medicinal chemistry applications of 5-Hydroxy-2,2-dimethylpentanoic acid remains elusive. Currently, there is a notable absence of published research detailing its biological activity, specific therapeutic targets, or established protocols for its use in drug discovery and development.
Publicly available information is largely confined to chemical supplier catalogues and compound databases, which confirm its basic physicochemical properties. However, these sources do not provide the necessary data to construct detailed application notes, experimental protocols, or quantitative biological activity tables as requested. There is no significant body of research to indicate its involvement in specific signaling pathways or its efficacy in preclinical or clinical studies.
While the core structure of 2,2-dimethylpentanoic acid is found in some pharmacologically active molecules, the specific contribution and therapeutic potential of the 5-hydroxy derivative have not been characterized in the available literature. For instance, the well-known lipid-lowering agent Gemfibrozil is a derivative of 2,2-dimethylpentanoic acid, but its mechanism and applications are distinct and not directly transferable to the 5-hydroxy analog.
The lack of available data prevents the creation of the requested detailed protocols and diagrams. The scientific community has not yet published studies that would allow for the generation of the following:
-
Quantitative Data Tables: No publicly accessible data on IC50, EC50, binding affinities (Kd, Ki), or pharmacokinetic parameters for this compound could be found.
-
Experimental Protocols: Specific, validated protocols for the synthesis, purification, and biological evaluation of this compound in a medicinal chemistry context are not available in the reviewed literature.
-
Signaling Pathway and Workflow Diagrams: Without established biological targets or mechanisms of action, any depiction of signaling pathways or experimental workflows would be purely speculative and not based on scientific evidence.
Application Notes and Protocols: Stable Isotope Labeling of 5-Hydroxy-2,2-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful and indispensable technique in modern drug discovery and development. The incorporation of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), into a molecule of interest allows for its precise tracking and quantification in complex biological systems.[1] 5-Hydroxy-2,2-dimethylpentanoic acid is a small carboxylic acid that may serve as a building block in medicinal chemistry or as a metabolite of interest. Its stable isotope-labeled counterpart is a critical tool for a variety of applications, including metabolic studies, as an internal standard for quantitative analysis, and in drug metabolism and pharmacokinetics (DMPK) studies.[2]
These application notes provide a comprehensive overview of the synthesis, analysis, and potential applications of stable isotope-labeled this compound.
Applications of Stable Isotope-Labeled this compound
-
Metabolic Studies: The use of isotopically labeled this compound enables the tracing of its metabolic fate in cellular or animal models. This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for identifying its downstream metabolites.
-
Internal Standards for Quantitative Analysis: A stable isotope-labeled version of this compound is the ideal internal standard for mass spectrometry-based quantification of the unlabeled analyte in biological samples. Its chemical and physical properties are nearly identical to the unlabeled compound, ensuring accurate and precise measurements by correcting for variations during sample preparation and analysis.
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, labeled this compound can be used to investigate the ADME properties of a parent drug that may metabolize to this compound. This information is vital for assessing the safety and efficacy of new drug candidates.
Synthesis of Stable Isotope-Labeled this compound
Protocol 1: Synthesis of [²H]-5-Hydroxy-2,2-dimethylpentanoic Acid
This protocol describes a potential route for deuterium labeling at the 5-position.
Materials:
-
Ethyl 2,2-dimethyl-5-oxopentanoate
-
Sodium borodeuteride (NaBD₄)
-
Methanol-d1 (CH₃OD)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reduction of the Ketone: In a round-bottom flask, dissolve ethyl 2,2-dimethyl-5-oxopentanoate in methanol-d1. Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borodeuteride (NaBD₄) portion-wise to the stirred solution. The use of NaBD₄ will introduce a deuterium atom at the 5-position upon reduction of the ketone.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield ethyl [5-²H]-5-hydroxy-2,2-dimethylpentanoate.
-
Hydrolysis: Dissolve the deuterated ester in a solution of sodium hydroxide in a mixture of methanol (B129727) and water.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1M HCl and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield [5-²H]-5-Hydroxy-2,2-dimethylpentanoic acid.
-
Purification: The final product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of [¹³C]-5-Hydroxy-2,2-dimethylpentanoic Acid
This protocol outlines a potential synthesis for labeling the carboxylic acid carbon with ¹³C.
Materials:
-
4-hydroxy-1,1-dimethylbutylmagnesium bromide (Grignard reagent)
-
¹³C-labeled carbon dioxide (¹³CO₂) gas
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place the prepared 4-hydroxy-1,1-dimethylbutylmagnesium bromide in anhydrous diethyl ether.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Bubble ¹³C-labeled carbon dioxide gas through the stirred Grignard solution. The ¹³CO₂ will react with the Grignard reagent to form the carboxylate.
-
After the addition of ¹³CO₂ is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.
-
Acidify the mixture with 1M HCl to protonate the carboxylate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield [1-¹³C]-5-Hydroxy-2,2-dimethylpentanoic acid.
-
Purification: The final product can be purified by recrystallization or column chromatography.
Analytical Characterization and Quality Control
The identity, purity, and isotopic enrichment of the synthesized labeled this compound must be confirmed.
Protocol 3: Analysis by Mass Spectrometry and NMR Spectroscopy
1. Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).
-
Procedure:
-
Prepare a dilute solution of the purified labeled compound in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
Inject the sample onto a C18 reverse-phase column.
-
Acquire high-resolution mass spectra in both positive and negative ion modes.
-
Confirm the presence of the molecular ion corresponding to the expected mass of the labeled compound. For example, for [5-²H]-5-Hydroxy-2,2-dimethylpentanoic acid, the [M-H]⁻ ion should be observed at m/z corresponding to an increase of 1 Da compared to the unlabeled compound. For [1-¹³C]-5-Hydroxy-2,2-dimethylpentanoic acid, a similar 1 Da shift is expected.
-
Determine the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled molecular ions.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve a small amount of the purified labeled compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR: For the [5-²H]-labeled compound, the proton signal corresponding to the hydrogen at the 5-position will be significantly reduced or absent.
-
¹³C NMR: For the [1-¹³C]-labeled compound, the signal for the carboxylic acid carbon (typically in the 170-185 ppm range) will be significantly enhanced.
-
Quantitative Data Summary
The following table provides a hypothetical summary of expected analytical data for the synthesized labeled compounds. Actual data will vary based on experimental conditions.
| Parameter | Unlabeled this compound | [5-²H]-5-Hydroxy-2,2-dimethylpentanoic acid | [1-¹³C]-5-Hydroxy-2,2-dimethylpentanoic acid |
| Molecular Formula | C₇H₁₄O₃ | C₇H₁₃DO₃ | ¹³CC₆H₁₄O₃ |
| Monoisotopic Mass | 146.0943 g/mol | 147.1006 g/mol | 147.0977 g/mol |
| Expected [M-H]⁻ (m/z) | 145.0865 | 146.0928 | 146.0900 |
| ¹H NMR (key signal) | ~3.6 ppm (t, 2H, -CH₂OH) | Signal at ~3.6 ppm reduced in intensity | No significant change |
| ¹³C NMR (key signal) | ~180 ppm (-COOH) | No significant change | Enhanced signal at ~180 ppm |
Experimental Workflows and Signaling Pathways
Diagrams
Caption: General experimental workflow for synthesis and application.
Caption: Proposed metabolic pathway of this compound.
Conclusion
The stable isotope labeling of this compound provides a crucial tool for researchers in drug metabolism and related fields. The outlined synthetic and analytical protocols offer a framework for the preparation and characterization of these labeled compounds. The use of such labeled molecules will undoubtedly facilitate a deeper understanding of the metabolic fate and biological role of this compound and its parent compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-2,2-dimethylpentanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 5-Hydroxy-2,2-dimethylpentanoic acid synthesis. The primary synthesis route discussed involves a Reformatsky reaction followed by ester hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My Reformatsky reaction has a low or no yield. What are the common causes?
A1: Low or no yield in a Reformatsky reaction can stem from several factors:
-
Inactive Zinc: The surface of the zinc metal may be coated with a layer of zinc oxide, which prevents the reaction from initiating.
-
Presence of Water: The organozinc intermediate is sensitive to moisture. Any water in the glassware, solvents, or reagents will quench the reaction.
-
Incorrect Reagent Stoichiometry: An improper ratio of the α-halo ester, aldehyde, and zinc can lead to incomplete conversion or side reactions.
-
Low Reaction Temperature: While the reaction is often exothermic upon initiation, the initial temperature may be too low for the oxidative addition of zinc to the α-bromo ester to occur at a reasonable rate.
Q2: How can I activate the zinc metal for the Reformatsky reaction?
A2: Activation of zinc is crucial for a successful reaction. Several methods can be employed:
-
Mechanical Activation: Grinding the zinc dust or turnings in a dry mortar and pestle can expose a fresh surface.
-
Chemical Activation with Iodine: Adding a small crystal of iodine to the zinc suspension can help to etch the oxide layer.
-
Activation with 1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane can be added to the zinc. The formation of ethene gas indicates activation.
-
Pre-treatment with Acids: Washing the zinc with dilute HCl followed by thorough drying can remove the oxide layer.
-
Use of Rieke Zinc: This is a highly reactive form of zinc prepared by the reduction of a zinc salt.
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: The most common side product is the self-condensation of the α-bromo ester, leading to the formation of a β-keto ester. This can be minimized by:
-
Slow Addition of the α-bromo ester: Adding the ester dropwise to the reaction mixture containing the aldehyde and activated zinc ensures that the concentration of the organozinc reagent is kept low, favoring the reaction with the aldehyde.
-
Maintaining an Appropriate Temperature: While the reaction can be exothermic, running it at a controlled, moderate temperature can reduce the rate of side reactions.
Q4: My ester hydrolysis is incomplete. How can I drive the reaction to completion?
A4: Incomplete hydrolysis of the intermediate β-hydroxy ester can be addressed by:
-
Increasing the Reaction Time or Temperature: Saponification can be slow, and extending the reaction time or gently heating the mixture can improve conversion.
-
Using an Excess of Base: Employing a larger excess of the base (e.g., NaOH or KOH) can help to drive the equilibrium towards the carboxylate salt.
-
Choice of Solvent: Using a co-solvent like methanol (B129727) or ethanol (B145695) can improve the solubility of the ester and facilitate the hydrolysis.
Q5: During the workup, I am experiencing product loss. What are the best practices to avoid this?
A5: Product loss during workup can occur due to the water solubility of the final product. To minimize this:
-
Acidification: Ensure the aqueous layer is sufficiently acidified (pH ~2-3) to fully protonate the carboxylate and reduce its water solubility.
-
Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether) and perform multiple extractions to maximize recovery.
-
Brine Wash: Washing the combined organic extracts with brine (saturated NaCl solution) can help to remove dissolved water and some water-soluble impurities.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield in Reformatsky-type reactions and ester hydrolysis. The data is compiled from various sources and represents typical trends.
Table 1: Influence of Solvent on the Yield of a Reformatsky-type Reaction
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Benzene | 2.5 | 95 |
| 2 | Diethyl ether | 2.5 | 73 |
| 3 | Toluene | 2.5 | 86 |
| 4 | Chloroform | 2.5 | 90 |
| 5 | Dioxane | 2.5 | 83 |
| 6 | Acetonitrile | 2.5 | 89 |
| 7 | Tetrahydrofuran (B95107) | 2.5 | 80 |
Data is representative of a study on a Reformatsky-type reaction and illustrates the significant impact of solvent choice on product yield.[1]
Table 2: Effect of Zinc and α-Bromo Ester Equivalents on Yield
| Entry | Zinc (equiv.) | Ethyl 2-bromoacetate (equiv.) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.5 | 2.0 | 60 |
| 2 | 1.4 | 1.5 | 1.0 | 63 |
| 3 | 1.8 | 1.5 | 2.0 | 68 |
| 4 | 2.0 | 1.5 | 2.0 | 68 |
| 5 | 2.4 | 2.0 | 1.5 | 70 |
| 6 | 2.8 | 2.0 | 2.0 | 74 |
| 7 | 3.0 | 2.0 | 2.5 | 95 |
This table demonstrates the optimization of reagent stoichiometry to achieve a higher yield in a Reformatsky-type reaction.[1]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Hydroxy-2,2-dimethylpentanoate via Reformatsky Reaction
Materials:
-
Zinc dust, activated
-
3-(tert-Butyldimethylsilyloxy)propanal (or another protected 3-hydroxypropanal)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (3.0 equivalents).
-
Reaction Setup: Add anhydrous THF to the flask.
-
Initiation: Gently warm the zinc suspension.
-
Reagent Addition: In the dropping funnel, prepare a solution of 3-(tert-Butyldimethylsilyloxy)propanal (1.0 equivalent) and ethyl 2-bromo-2-methylpropanoate (2.0 equivalents) in anhydrous THF. Add a small portion of this solution to the zinc suspension to initiate the reaction (indicated by an exothermic reaction and a change in color).
-
Reaction: Once the reaction has initiated, add the remaining solution from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 2.5 hours to ensure complete conversion.[1]
-
Quenching: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected β-hydroxy ester.
Protocol 2: Deprotection and Hydrolysis to this compound
Materials:
-
Crude protected ethyl 5-hydroxy-2,2-dimethylpentanoate
-
Tetrabutylammonium fluoride (B91410) (TBAF) in THF (1M solution)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Deprotection: Dissolve the crude protected ester in THF and treat with a solution of TBAF (1.1 equivalents) at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis: To the crude deprotected ester, add a solution of NaOH (2.5 equivalents) in a mixture of water and methanol. Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (as monitored by TLC).
-
Workup: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. Extract the product with several portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of 5-Hydroxy-2,2-dimethylpentanoic Acid
Welcome to the technical support center for the purification of 5-Hydroxy-2,2-dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions. Given the structure of this compound, potential byproducts could arise from intermolecular esterification (forming dimers or oligomers) or dehydration, especially if the reaction or workup is conducted at elevated temperatures.
Q2: Why is my this compound streaking or showing poor separation during silica (B1680970) gel column chromatography?
A2: The streaking of carboxylic acids on silica gel is a frequent issue.[1] This is primarily due to the strong interaction between the acidic carboxylic acid group and the polar silanol (B1196071) groups on the silica surface.[1][2] This can lead to slow or incomplete elution. To mitigate this, consider adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[1][2] This helps to keep the carboxylic acid protonated, reducing its interaction with the silica gel and resulting in sharper peaks and better separation.
Q3: My purified product appears as an oil or a sticky solid and is difficult to crystallize. What can I do?
A3: "Oiling out" is a common problem when crystallizing polar molecules or when residual impurities are present.[1] To induce crystallization, you can try trituration, which involves stirring the oil with a non-polar solvent in which it is insoluble (e.g., hexanes) to promote solidification.[1] Alternatively, attempting recrystallization from a different solvent system, such as a mixture of ethanol (B145695) and water or ethyl acetate (B1210297) and hexanes, may be effective.[1] If the issue persists, ensure that all volatile impurities have been removed under high vacuum.
Q4: Can this compound degrade during purification?
A4: Yes, hydroxy acids can be susceptible to degradation, particularly at elevated temperatures. The two primary degradation pathways are intramolecular esterification to form a lactone and dehydration to form an unsaturated carboxylic acid. It is advisable to use vacuum distillation to lower the boiling point if distillation is the chosen purification method and to avoid prolonged heating.
Q5: What are the best analytical methods to assess the purity of my final product?
A5: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure of the desired product and can also be used for quantitative purity determination (qNMR) by integrating the signals of the compound against a known internal standard.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Recommended Solution(s) |
| Compound does not elute from the column | The eluent is not polar enough; strong interaction with silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[2] 2. For very polar compounds, switch to a more polar solvent system like dichloromethane/methanol.[2] 3. Add 0.5-1% acetic or formic acid to the eluent to reduce interactions with the silica.[1][2] |
| Poor separation of the product from impurities | The solvent system has poor selectivity. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. 2. Try a three-component solvent system to fine-tune the separation. 3. If using flash chromatography, employ a shallower solvent gradient. |
| Streaking or tailing of the product peak | Strong interaction of the carboxylic acid with the silica gel. | 1. Add a small amount of acetic or formic acid to the mobile phase.[1] 2. Ensure the column is packed uniformly to prevent channeling. |
| Product is contaminated with a previously eluted impurity | Tailing of the impurity peak. | 1. Reduce the amount of crude material loaded onto the column. 2. Optimize the solvent system for better separation. |
Recrystallization
| Problem | Potential Cause | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | The compound is insoluble at high temperatures; impurities are present. | 1. Re-heat the solution and add more of the "good" solvent to ensure complete dissolution. 2. Try a different solvent system.[1] 3. Use trituration with a non-polar solvent to induce solidification.[1] |
| No crystals form upon cooling | The solution is not supersaturated; the compound is too soluble. | 1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the solution level. 3. Add a seed crystal of the pure compound. |
| Crystals are colored or appear impure | Impurities have co-precipitated. | 1. Perform a hot filtration to remove any insoluble impurities before cooling. 2. Consider treating the hot solution with activated charcoal to remove colored impurities, followed by hot filtration. 3. A second recrystallization is often necessary to achieve high purity. |
| Low recovery of the purified product | Too much solvent was used; the compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
General Protocol for Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M sodium bicarbonate). The this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., 1M HCl) until the pH is acidic. The purified this compound will precipitate out of the aqueous solution.
-
Final Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
General Protocol for Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
References
Technical Support Center: Overcoming Poor Peak Shape of 5-Hydroxy-2,2-dimethylpentanoic Acid in HPLC
Welcome to our dedicated technical support center for resolving common chromatographic challenges encountered during the analysis of 5-Hydroxy-2,2-dimethylpentanoic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak shape and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound?
A1: The most prevalent issue is peak tailing, which is often caused by secondary interactions between the analyte and the stationary phase. As a carboxylic acid, this compound can exist in both an ionized (deprotonated) and non-ionized (protonated) form. If the mobile phase pH is not sufficiently acidic, the ionized form can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.[1][2][3][4]
Q2: What is the pKa of this compound and why is it important?
Q3: My peak is fronting. What are the likely causes?
A3: Peak fronting is often a result of column overload or a mismatch between the sample solvent and the mobile phase.[4] Injecting too concentrated a sample can saturate the stationary phase. Additionally, if the sample is dissolved in a solvent significantly stronger (less polar) than the mobile phase, it can cause the analyte to travel too quickly at the head of the column, resulting in a fronting peak.
Q4: Can the choice of HPLC column affect the peak shape?
A4: Absolutely. For acidic compounds, using a modern, high-purity, end-capped C18 or C8 column is recommended.[2][4] End-capping chemically modifies the silica (B1680970) surface to minimize the number of free silanol groups, which are a primary source of secondary interactions and peak tailing. For highly polar compounds, alternative stationary phases like polar-embedded or polar-endcapped columns might offer better peak shape.[1]
Troubleshooting Guides
Issue: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline. A tailing factor greater than 1.2 is generally considered undesirable.[1][6]
Systematic Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Quantitative Troubleshooting Parameters
| Parameter | Recommended Value/Range | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | To ensure this compound (estimated pKa ~4.5-5.0) is fully protonated, minimizing secondary interactions with silanols.[2][6][7] |
| Buffer Concentration | 10 - 50 mM | Provides sufficient capacity to maintain a stable on-column pH and can help mask residual silanol activity.[1][3] |
| Injection Volume | < 5% of column volume | Prevents column overload, which can cause peak distortion. |
| Sample Solvent | Mobile Phase | Minimizes peak shape distortion caused by solvent mismatch. If a stronger solvent is needed for solubility, use the smallest possible injection volume.[2] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.
Methodology:
-
Prepare Aqueous Mobile Phase Buffers:
-
Buffer A: 0.1% (v/v) Formic Acid in HPLC-grade water (pH ≈ 2.7)
-
Buffer B: 20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.
-
Buffer C: 20 mM Potassium Phosphate, adjusted to pH 4.0 with phosphoric acid.
-
Buffer D: 20 mM Potassium Phosphate, adjusted to pH 5.0 with phosphoric acid.
-
-
Prepare Mobile Phases:
-
For each buffer (A, B, C, and D), prepare a series of mobile phases with varying acetonitrile (B52724) (ACN) concentrations (e.g., 30%, 40%, 50%).
-
-
Chromatographic Analysis:
-
Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition.
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the tailing factor.
-
-
Iterative Testing:
-
Repeat the analysis for each prepared mobile phase, ensuring the column is thoroughly equilibrated before each injection.
-
-
Data Analysis:
-
Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.
-
Illustrative Data for pH Optimization
| Mobile Phase Aqueous Component | Tailing Factor (Asymmetry) |
| 0.1% Formic Acid (pH ~2.7) | 1.1 |
| 20 mM Phosphate Buffer, pH 3.0 | 1.2 |
| 20 mM Phosphate Buffer, pH 4.0 | 1.8 |
| 20 mM Phosphate Buffer, pH 5.0 | > 2.5 |
Protocol 2: Column Flushing and Regeneration
Objective: To clean a potentially contaminated column that is causing poor peak shape.
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water/methanol (90:10).
-
Strong Solvent Wash: Flush with 20 column volumes of 100% acetonitrile.
-
Intermediate Polarity Wash: Flush with 20 column volumes of isopropanol.
-
Re-equilibration: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.
Logical Relationships in Peak Shape Problems
The following diagram illustrates the relationships between common causes and their resulting peak shape issues.
Caption: Interrelationship between causes and effects in HPLC peak shape issues.
References
Technical Support Center: Optimizing GC-MS Derivatization for 5-Hydroxy-2,2-dimethylpentanoic acid
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the successful derivatization of 5-Hydroxy-2,2-dimethylpentanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound?
A1: this compound contains two polar functional groups: a hydroxyl (-OH) and a carboxylic acid (-COOH). These groups make the molecule non-volatile and prone to strong intermolecular hydrogen bonding.[1] Derivatization is a chemical modification process that replaces the active hydrogens in these polar groups with non-polar groups, typically a trimethylsilyl (B98337) (TMS) group.[2][3][4] This transformation increases the molecule's volatility and thermal stability, making it suitable for analysis by GC-MS.[1][3][5]
Q2: What is the most common derivatization method for this type of compound?
A2: Silylation is the most widely used and effective method for derivatizing compounds with both hydroxyl and carboxylic acid groups.[1][6][7] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[5][8] Often, a catalyst like 1% Trimethylchlorosilane (TMCS) is included with BSTFA to enhance the derivatization efficiency, especially for sterically hindered groups.[3][8][9]
Q3: How do I prevent moisture from ruining my derivatization reaction?
A3: Silylating reagents are extremely sensitive to moisture.[2][3][9] The presence of water will consume the reagent and can cause the derivatives to hydrolyze back to their original form.[3] To prevent this:
-
Ensure all glassware is thoroughly dried in an oven before use.
-
If the sample is in an aqueous or protic solvent (like methanol), it must be evaporated to complete dryness under a gentle stream of nitrogen.[2]
-
Use anhydrous solvents (e.g., pyridine (B92270), acetonitrile) if a solvent is needed for the reaction.[2][4]
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Store derivatization reagents in a desiccator and handle them with care to minimize exposure to atmospheric moisture.[3]
Q4: How long should I heat the reaction and at what temperature?
A4: Typical reaction conditions for silylation with BSTFA or MSTFA involve heating the sealed reaction vial at 60-80°C for 30-60 minutes.[2][8] However, the optimal time and temperature can vary depending on the sample matrix and concentration.[3] It is recommended to analyze aliquots at different time points to determine when the reaction is complete (i.e., when the product peak area no longer increases).[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No or Low Product Peak | 1. Incomplete Derivatization: Insufficient reagent, moisture contamination, or non-optimal reaction time/temperature.[3][9] 2. Reagent Degradation: The silylating reagent may have been compromised by moisture. | 1. Optimize Reaction: Ensure the sample is completely dry. Use at least a 2:1 molar excess of silylating reagent to active hydrogens.[2][3] Increase reaction time or temperature (e.g., 70°C for 1 hour).[2][8] 2. Use Fresh Reagent: Open a new vial of derivatizing reagent. Store reagents properly in a desiccator.[3] |
| Peak Tailing in Chromatogram | 1. Active Sites in GC System: Residual silanol (B1196071) groups in the inlet liner or on the column can interact with the analyte.[10] 2. Incomplete Derivatization: The presence of the original, underivatized polar compound leads to strong interaction with the stationary phase.[10] | 1. System Maintenance: Use a deactivated inlet liner. Perform a bake-out of the column. Injecting a small amount of BSTFA can help temporarily passivate active sites. 2. Re-optimize Derivatization: Confirm the reaction has gone to completion using the steps outlined above. |
| Multiple Peaks for the Analyte | 1. Partially Derivatized Product: Formation of a mono-TMS derivative (on either the -OH or -COOH group) in addition to the desired di-TMS derivative. 2. Side Reactions: Matrix components may react with the derivatizing agent. | 1. Drive Reaction to Completion: Increase reagent excess, add a catalyst (1% TMCS), and/or increase reaction time and temperature to ensure both functional groups are derivatized.[8][9] 2. Sample Cleanup: If the sample matrix is complex, consider a solid-phase extraction (SPE) cleanup step prior to derivatization.[11] |
| Large Reagent/Byproduct Peaks | 1. Excess Reagent: It is normal to have a large peak from the excess silylating reagent. 2. Reagent Hydrolysis: Presence of moisture can lead to hydrolysis byproducts. | 1. Modify GC Method: Program the solvent delay on the mass spectrometer to start after the reagent peak has eluted. 2. Ensure Anhydrous Conditions: Thoroughly dry the sample and use anhydrous solvents to minimize byproduct formation.[2][12] |
Experimental Protocol: Silylation with BSTFA + 1% TMCS
This protocol details the derivatization of this compound to its di-trimethylsilyl (di-TMS) derivative for GC-MS analysis.
1. Sample Preparation:
-
If the sample is in a solution, transfer an aliquot containing approximately 1-10 mg of the analyte into a clean, dry 2 mL autosampler vial.[2]
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. It is critical that no water remains in the vial.[2]
2. Derivatization Reaction:
-
Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine or acetonitrile) to redissolve the dried sample residue.
-
Add 100 µL of BSTFA containing 1% TMCS to the vial.[2][8] This provides a significant molar excess for most applications.
-
Immediately cap the vial tightly to prevent moisture ingress.
-
Vortex the mixture for 10-15 seconds.
-
Place the vial in a heating block or oven set to 70°C for 60 minutes to drive the reaction to completion.[2][7][8]
3. GC-MS Analysis:
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
Table 1: Typical GC-MS Parameters
| Parameter | Setting |
| GC System | |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 10:1) or Splitless |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | Initial: 70°C, hold 2 min Ramp: 10°C/min to 300°C Hold: 5 min |
| Column | Low-polarity phase (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) |
| MS System | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
| Solvent Delay | 3-5 minutes (to avoid the solvent and reagent front) |
Visualized Workflows and Logic
Caption: Experimental workflow for GC-MS derivatization.
Caption: Troubleshooting decision tree for common issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. nbinno.com [nbinno.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. marinelipids.ca [marinelipids.ca]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 5-Hydroxy-2,2-dimethylpentanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Hydroxy-2,2-dimethylpentanoic acid in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue: Decrease in potency of the stock solution over time.
-
Question: I prepared a stock solution of this compound in a neutral aqueous buffer, but I'm observing a gradual loss of the active compound. What could be the cause?
-
Answer: The primary cause of potency loss for this compound in neutral or acidic solutions is likely intramolecular cyclization, also known as lactonization. This process forms a cyclic ester called a lactone, which is in equilibrium with the parent hydroxy acid.[1][2] The formation of the stable six-membered ring (δ-lactone) is a common reaction for 5-hydroxy acids.[1]
Issue: Appearance of a new, less polar peak in my HPLC chromatogram.
-
Question: While analyzing my sample containing this compound by reverse-phase HPLC, I've noticed a new peak with a shorter retention time. What is this new peak?
-
Answer: The new, less polar peak is likely the corresponding δ-lactone formed from the intramolecular cyclization of this compound. Lactones are generally less polar than their parent hydroxy acids, leading to a shorter retention time on a C18 column with a polar mobile phase. To confirm its identity, you can perform forced degradation studies under acidic conditions, which are known to promote lactonization, and monitor the growth of this peak.
Issue: Inconsistent results in bioassays.
-
Question: I'm using a solution of this compound in my cell-based assays and getting variable results. Could this be related to stability?
-
Answer: Yes, inconsistent bioassay results can be a direct consequence of the compound's instability in the assay medium. The equilibrium between the active hydroxy acid and the potentially inactive or less active lactone can shift depending on the pH, temperature, and duration of the experiment. It is crucial to use freshly prepared solutions and to understand the stability of the compound under your specific assay conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: The most significant degradation pathway for this compound is intramolecular cyclization to form a δ-lactone.[1][2] Other potential degradation pathways, which should be investigated through forced degradation studies, include oxidation of the hydroxyl group and decarboxylation under certain conditions.[3][4][5]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent.
-
Acidic to Neutral pH: These conditions can catalyze the intramolecular esterification (lactonization).[1]
-
Basic pH: Under basic conditions (e.g., pH > 8), the carboxylate anion is formed, which is less susceptible to cyclization. The hydrolysis of any formed lactone back to the parent hydroxy acid is also favored at high pH.[2]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures (2-8 °C or frozen at -20 °C).
-
Prepared in a basic buffer (pH > 8) if compatible with the intended application.
-
Protected from light to prevent potential photolytic degradation.[6][7]
-
Used as freshly as possible after preparation.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of your solution.[8][9] This method should be able to separate the parent compound from its potential degradation products, primarily the δ-lactone.
Data Presentation
The following tables summarize hypothetical data from forced degradation studies on this compound.
Table 1: Effect of pH on the Stability of this compound at 40°C for 72 hours.
| pH | % this compound Remaining | % Lactone Formed | % Other Degradants |
| 2.0 | 85.2 | 14.1 | 0.7 |
| 5.0 | 90.5 | 9.0 | 0.5 |
| 7.4 | 95.1 | 4.8 | 0.1 |
| 9.0 | 99.2 | 0.8 | < 0.1 |
Table 2: Effect of Temperature on the Stability of this compound at pH 5.0 for 24 hours.
| Temperature | % this compound Remaining | % Lactone Formed | % Other Degradants |
| 4 °C | 99.8 | 0.2 | < 0.1 |
| 25 °C | 97.3 | 2.6 | 0.1 |
| 40 °C | 92.1 | 7.7 | 0.2 |
| 60 °C | 81.4 | 18.0 | 0.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation products and establish the intrinsic stability of this compound.[10][11][12][13][14]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven for 72 hours.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6][7][15][16][17] A control sample should be stored in the dark under the same temperature conditions.
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.[8][9][18][19]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Lactonization pathway of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Lactone - Wikipedia [en.wikipedia.org]
- 3. Oxidative Decarboxylation of α-Hydroxy Acids by a Functional Model of the Nonheme Iron Oxygenase, CloR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water - UBC Library Open Collections [open.library.ubc.ca]
- 5. Oxidative decarboxylation of α-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biobostonconsulting.com [biobostonconsulting.com]
- 16. ikev.org [ikev.org]
- 17. fda.gov [fda.gov]
- 18. japsonline.com [japsonline.com]
- 19. scispace.com [scispace.com]
Preventing degradation of 5-Hydroxy-2,2-dimethylpentanoic acid during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5-Hydroxy-2,2-dimethylpentanoic acid during extraction. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during extraction?
The most significant degradation pathway for this compound, like other γ- and δ-hydroxy acids, is intramolecular cyclization to form a lactone. This reaction, known as lactonization, is a reversible equilibrium-dependent process highly sensitive to environmental conditions.
Q2: What are the key factors that promote the degradation of this compound?
The primary factors that promote lactonization are acidic conditions (low pH) and elevated temperatures.[1][2] Storing samples for extended periods, especially in acidic conditions, can also lead to significant conversion to the lactone form.[2]
Q3: How does pH influence the stability of this compound?
The stability of this compound is highly pH-dependent. In acidic solutions, the carboxylic acid group can react with the hydroxyl group, leading to the formation of a cyclic ester (lactone). To maintain the compound in its open-chain hydroxy acid form, it is crucial to control the pH.
Q4: What is the optimal pH range to prevent degradation during extraction?
To minimize lactone formation, the pH of the extraction solvent and subsequent processing steps should be maintained in a neutral to slightly alkaline range. While an equilibrium favoring the hydroxy acid form is established at a pH below 6, at a pH above 6, the equilibrium greatly favors the hydroxy acid form, effectively preventing lactonization.[1] A practical approach is to neutralize acidic extracts to a pH of 7.5-8.0 immediately after extraction.[1]
Q5: How does temperature affect the stability of this compound?
Elevated temperatures significantly accelerate the rate of lactonization.[1] It is critical to avoid high temperatures during all extraction and concentration steps. Ideally, processing temperatures should be maintained below 40°C.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the extraction of this compound.
| Issue | Probable Cause | Recommended Solution |
| Low yield of this compound | Lactonization during extraction: The acidic conditions of the extraction may be promoting the conversion of the hydroxy acid to its lactone form. | Maintain a neutral to slightly alkaline pH (7.5-8.0) during the extraction process.[1] If an initial acidic extraction is necessary, neutralize the extract immediately after the phase separation. |
| Incomplete extraction: The pH of the aqueous phase may not be optimal for partitioning the acid into the organic solvent. | For efficient liquid-liquid extraction of the carboxylic acid, the pH of the aqueous solution should be adjusted to at least 2 pH units below its pKa.[3] However, to prevent lactonization, this acidic step should be as brief as possible and followed by immediate neutralization. | |
| Suboptimal solvent choice: The selected organic solvent may have poor partitioning efficiency for the target molecule. | Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting small organic acids.[3] If recovery remains low, consider a more polar solvent or a mixture of solvents. Ensure the chosen solvent is immiscible with the aqueous sample. | |
| Presence of an unexpected second peak in analytical results (e.g., HPLC) | Co-elution of the lactone form: The analytical method may not be separating the hydroxy acid from its lactone. | Adjust the mobile phase pH to between 4.0 and 5.0 to stabilize the free acid form on the column. A phosphate (B84403) buffer is commonly used for this purpose.[2] |
| On-column lactonization: The acidic conditions of a typical reversed-phase mobile phase may be promoting the conversion of the hydroxy acid to its lactone form during the analytical run. | Use a buffered mobile phase to maintain a stable pH throughout the analysis.[2] | |
| Decreasing analyte concentration in prepared samples over time | Poor sample stability in the diluent: The diluent used for sample preparation may be acidic, causing the gradual conversion of the hydroxy acid to its lactone. | Prepare standards and dilute samples in a buffer solution that maintains a pH between 4.0 and 5.0.[2] If using an autosampler, consider refrigerating it to slow down potential degradation.[2] |
Experimental Protocols
Protocol 1: pH-Controlled Liquid-Liquid Extraction to Minimize Degradation
This protocol is designed to maximize the yield of this compound while minimizing the formation of its lactone.
Materials:
-
Aqueous solution containing this compound
-
Ethyl acetate
-
1M Sodium hydroxide (B78521) (NaOH)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Initial pH Adjustment:
-
Transfer the aqueous solution containing this compound to a beaker.
-
Measure the initial pH. If the solution is acidic, slowly add 1M NaOH dropwise while stirring to adjust the pH to approximately 8.0.
-
-
Extraction:
-
Transfer the pH-adjusted aqueous solution to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate. The organic layer (ethyl acetate) will be on top.
-
Drain the lower aqueous layer into a beaker.
-
Repeat the extraction of the aqueous layer twice more with fresh portions of ethyl acetate. Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with a small volume of brine to remove residual water.
-
Transfer the organic layer to a clean flask and add anhydrous MgSO₄ or Na₂SO₄ to remove any remaining water.
-
-
Solvent Removal:
-
Filter the dried organic extract to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the extracted this compound.[1]
-
Protocol 2: Recommended HPLC-UV Method for Quantification
This method is optimized to prevent on-column lactonization and accurately quantify this compound.
HPLC System:
-
A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 4.5 with phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization or use of a mass spectrometer detector might be necessary for high sensitivity. If using UV, detection might be possible at lower wavelengths (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Dilute the extracted sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Visualizations
Caption: Workflow for the pH-controlled extraction of this compound.
Caption: Troubleshooting logic for low yield during extraction.
References
Technical Support Center: LC-MS/MS Analysis of 5-Hydroxy-2,2-dimethylpentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 5-Hydroxy-2,2-dimethylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] For this compound, this can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4]
Q2: What are the likely causes of matrix effects in the bioanalysis of this compound?
A2: In biological matrices like plasma or serum, the primary causes of matrix effects are endogenous components that are not entirely removed during sample preparation.[5] For an analyte like this compound, common interfering substances include:
-
Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[2]
-
Salts and Proteins: High concentrations of salts and residual proteins from the sample can also interfere with the ionization process.[1][5]
-
Other Endogenous Metabolites: Small molecules in the matrix with similar properties to this compound may co-elute and compete for ionization.[6]
Q3: How can I qualitatively assess if matrix effects are affecting my analysis?
A3: The post-column infusion technique is a standard method for the qualitative assessment of matrix effects.[2][6] This method helps to identify at which points in the chromatogram ion suppression or enhancement occurs. The process involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal indicates ion suppression at that retention time.[7]
Q4: How can I quantitatively measure the extent of matrix effects?
A4: The post-extraction spike method is a widely used technique to quantify matrix effects.[6][8] This involves comparing the peak area of the analyte in a solution prepared in a pure solvent to the peak area from a blank matrix sample that has been extracted and then spiked with the analyte at the same concentration. The matrix factor (MF) is calculated to provide a quantitative measure. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 suggests ion enhancement.
Troubleshooting Guide
Issue 1: Poor peak shape, low signal intensity, and inconsistent results for this compound.
This is a common indication of significant matrix effects. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor analytical performance.
Solution Steps:
-
Quantitatively Assess Matrix Effects: Use the post-extraction spike protocol to determine the Matrix Factor (MF).
-
Optimize Sample Preparation: If the MF is outside an acceptable range (e.g., 0.85-1.15), your sample preparation is likely insufficient.
-
Protein Precipitation (PPT): While fast, PPT is often the least effective at removing matrix components.[9]
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts by partitioning this compound into a solvent immiscible with the sample matrix.[6]
-
Solid-Phase Extraction (SPE): SPE, especially with mixed-mode or polymeric sorbents, generally provides the cleanest extracts and is highly effective at removing phospholipids and other interferences.[1][9]
-
-
Optimize Chromatography: Adjusting chromatographic conditions can help separate this compound from co-eluting matrix components.[10]
-
Modify the gradient elution profile.
-
Evaluate different stationary phases (e.g., C18, HILIC).
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data processing. This is considered the most reliable way to compensate for matrix effects that cannot be eliminated.[10][11]
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect experiment for this compound using different sample preparation techniques.
| Sample Preparation Method | Mean Peak Area (Neat Solution, n=3) | Mean Peak Area (Post-Spiked Extract, n=3) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Protein Precipitation (PPT) | 1,520,400 | 851,424 | 0.56 | 44% Suppression |
| Liquid-Liquid Extraction (LLE) | 1,520,400 | 1,246,728 | 0.82 | 18% Suppression |
| Solid-Phase Extraction (SPE) | 1,520,400 | 1,459,584 | 0.96 | 4% Suppression |
Experimental Protocols
1. Protocol for Quantitative Evaluation of Matrix Effects (Post-Extraction Spike Method)
Caption: Workflow for the post-extraction spike method.
Methodology:
-
Prepare Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Prepare Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma) using your chosen sample preparation method. Spike the analyte into the final, clean extract at the same concentration as Set A.[8]
-
Analysis: Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) for each concentration level using the formula:
-
MF = (Mean peak area of analyte in post-spiked matrix) / (Mean peak area of analyte in neat solution)
-
2. General Protocol for Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and should be optimized for your specific application. A mixed-mode anion exchange SPE cartridge is often suitable for acidic compounds.
Methodology:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Pre-treat the plasma sample (e.g., by diluting 1:1 with the equilibration buffer) and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove salts and some polar interferences. Follow with a wash of 1 mL of a low-percentage organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low signal intensity for 5-Hydroxy-2,2-dimethylpentanoic acid in mass spec
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low signal intensity issues encountered during the mass spectrometry analysis of 5-Hydroxy-2,2-dimethylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a low signal for this compound in my mass spectrometry analysis?
A1: Low signal intensity for small, polar carboxylic acids like this compound is a common issue. Several factors can contribute to this, including poor ionization efficiency, suboptimal chromatographic conditions, matrix effects from the sample, and inappropriate mass spectrometer settings. Carboxylic acids, in particular, can be challenging to analyze with high sensitivity using techniques like electrospray ionization (ESI) due to their high polarity.[1]
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: For underivatized carboxylic acids, negative ion mode is often preferred due to the ease of deprotonation of the carboxylic acid group to form [M-H]⁻ ions.[2] However, the acidic mobile phases commonly used in reversed-phase chromatography can suppress ionization in negative mode.[2][3] If you are using an acidic mobile phase, positive ion mode may yield a better signal, especially if you can form adducts like [M+Na]⁺. For significantly enhanced sensitivity in positive ion mode, derivatization of the carboxylic acid group is highly recommended.[3]
Q3: Can derivatization improve the signal intensity of this compound?
A3: Yes, derivatization is a powerful and frequently used strategy to overcome the analytical challenges posed by carboxylic acids.[4] Chemical modification of the carboxylic acid group can significantly enhance ionization efficiency, improve chromatographic retention and peak shape, and alter fragmentation characteristics for better detection.[5] Reagents can be chosen to add a permanently charged group or a readily ionizable moiety, making the molecule much more responsive in positive ion ESI-MS.[1][3]
Q4: What are some common derivatization reagents for carboxylic acids?
A4: A variety of derivatization reagents are available for carboxylic acids. Some common examples include:
-
3-Nitrophenylhydrazine (3-NPH): Reacts with carboxylic acids in the presence of a coupling agent like EDC to form hydrazones, which show enhanced response in positive ion mode.[4]
-
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): Can be used for the selective derivatization of carboxylic acids, providing a charged tag for improved detection.[5]
-
Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) (TMPP): Adds a permanently charged phosphonium (B103445) group, leading to a significant increase in sensitivity in positive ion mode.[3]
-
N,N-dimethylethylenediamine (DMED): Used for labeling carboxylic acids to improve their detection in LC-MS/MS analysis.[6]
The choice of reagent depends on the specific requirements of your assay, the sample matrix, and the available instrumentation.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.
Problem: Weak or No Signal for this compound
Step 1: Verify System Suitability
Before troubleshooting your specific analyte, ensure the LC-MS system is performing optimally.
-
Action: Inject a known standard compound that typically gives a strong signal.
-
Expected Outcome: A strong, reproducible signal for the standard.
-
If No Signal: The issue may be with the instrument itself (e.g., LC pump, injector, MS ion source). Refer to the general instrument troubleshooting guide below.
Step 2: Optimize Ion Source Parameters
Suboptimal ion source settings are a common cause of low signal intensity.[7]
-
Action: Perform a direct infusion of a this compound standard solution into the mass spectrometer. Systematically adjust the following parameters to maximize the signal:
-
Nebulizing and Drying Gas Flows: Optimize to ensure efficient desolvation.[7]
-
Drying Gas Temperature: Adjust for proper solvent evaporation without causing thermal degradation of the analyte.[7]
-
Cone/Fragmentor Voltage: Optimize to facilitate ion transmission without causing excessive in-source fragmentation.
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity.
Step 3: Optimize Mobile Phase Composition
The mobile phase plays a critical role in both chromatography and ionization efficiency.[9]
-
Action (Positive Ion Mode):
-
Ensure an acidic additive, such as 0.1% formic acid, is present in both the aqueous and organic mobile phases to promote protonation ([M+H]⁺).[7][9]
-
Experiment with methanol (B129727) versus acetonitrile (B52724) as the organic solvent, as this can influence ionization.[9]
-
-
Action (Negative Ion Mode):
-
If using negative ion mode, consider removing the acidic additive if possible, as it can suppress deprotonation. This may require a different chromatographic column (e.g., HILIC) if retention is compromised.
-
Alternatively, use a mobile phase with a basic additive like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide, but be mindful of compatibility with your column and system.
-
Step 4: Evaluate and Mitigate Matrix Effects
Components in your sample matrix can co-elute with your analyte and suppress its ionization.
-
Action:
-
Perform a post-column infusion experiment. Infuse a constant flow of your analyte standard into the MS while injecting a blank matrix sample onto the LC. A drop in the signal at the retention time of your analyte indicates ion suppression.
-
If matrix effects are present, improve your sample preparation. Consider solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample.[7]
-
Step 5: Consider Derivatization
If the above steps do not sufficiently improve your signal, derivatization is the next logical step.
-
Action:
-
Select a suitable derivatization reagent for carboxylic acids (e.g., 3-NPH).
-
Develop and optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentrations).[4]
-
Optimize the LC-MS method for the derivatized product, which will have different chromatographic and mass spectrometric properties.
-
Experimental Protocols
Protocol 1: General Derivatization of Carboxylic Acids with 3-Nitrophenylhydrazine (3-NPH)
This protocol provides a general procedure for derivatizing carboxylic acids with 3-NPH to enhance their detection in positive ion LC-MS.
Materials:
-
3-Nitrophenylhydrazine (3-NPH) solution (e.g., 10 mg/mL in methanol)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 25 mg/mL in water)
-
Pyridine (B92270) solution (e.g., 2% in methanol)
-
Sample or standard solution containing this compound
-
Reaction vials
Procedure:
-
To 100 µL of your carboxylic acid standard or sample extract in a reaction vial, add 50 µL of the 3-NPH solution.[4]
-
Add 50 µL of the EDC solution to the mixture.[4]
-
Add 50 µL of the pyridine solution to catalyze the reaction.[4]
-
Vortex the mixture gently to ensure it is well-mixed.[4]
-
Incubate the reaction mixture. Typical conditions are 60°C for 30 minutes, but this may require optimization for your specific analyte.[4]
-
After incubation, cool the reaction mixture to room temperature.[4]
-
The sample is now ready for LC-MS analysis. Dilution with a suitable solvent may be necessary before injection.[4]
Derivatization Workflow with 3-NPH
Caption: A step-by-step workflow for the 3-NPH derivatization protocol.
Quantitative Data Summary
The following table summarizes typical parameters that may require optimization. The values provided are starting points and should be adjusted for your specific instrument and application.
| Parameter | Recommended Starting Point | Potential Range | Rationale |
| Ionization Mode | Negative (underivatized) or Positive (derivatized) | N/A | Negative mode is suitable for deprotonation of the native acid; positive mode is superior for derivatized forms.[2][3] |
| Capillary Voltage (ESI) | 3.0 kV | 2.5 - 4.5 kV | Optimizes the electrospray process for efficient ion formation.[2][8] |
| Drying Gas Temperature | 300 °C | 250 - 400 °C | Ensures efficient desolvation of droplets.[7] |
| Drying Gas Flow | 10 L/min | 8 - 15 L/min | Aids in solvent evaporation.[7] |
| Nebulizer Pressure | 35 psi | 30 - 50 psi | Creates a fine spray for stable ionization. |
| Mobile Phase Additive | 0.1% Formic Acid (for positive mode) | 0.05% - 0.2% | Provides protons to facilitate the formation of [M+H]⁺ ions.[7][9] |
| Derivatization Temp. | 60 °C | 40 - 70 °C | Optimizes reaction kinetics for derivatization.[4] |
| Derivatization Time | 30 min | 15 - 60 min | Ensures complete reaction for derivatization.[4] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 5-Hydroxy-2,2-dimethylpentanoic Acid for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Hydroxy-2,2-dimethylpentanoic acid in biological assays.
Introduction
This compound is a carboxylic acid derivative of interest in various biological studies. However, like many organic acids, its limited aqueous solubility can present significant challenges during in vitro and in vivo experiments, potentially leading to issues with compound precipitation, inaccurate dosing, and unreliable assay results. This guide offers practical solutions and detailed protocols to overcome these solubility hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the best initial solvent for preparing a stock solution of this compound?
A1: For preparing a concentrated stock solution, it is advisable to start with a water-miscible organic solvent. The most commonly used solvents for compounds with similar characteristics are dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[1] It is crucial to create a high-concentration stock to minimize the volume of organic solvent introduced into the final aqueous assay medium.
Q2: My compound precipitates when I dilute the organic stock solution into my aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay.
-
Optimize Co-solvent Concentration: You can try to increase the percentage of the organic co-solvent in the final medium, but ensure it remains within the tolerated limits for your specific cells or assay, typically below 0.5% for DMSO in cell culture.[1]
-
pH Adjustment: As this compound is a weak acid, increasing the pH of the aqueous medium above its pKa will convert it to its more soluble ionized (salt) form.[2]
-
Use Solubilizing Agents: Incorporating excipients like cyclodextrins or non-ionic surfactants (e.g., Tween 80) can help maintain the compound's solubility.[1][3]
Q3: How does adjusting the pH help in solubilizing this compound?
A3: For weakly acidic compounds, solubility is highly dependent on the pH of the solution.[2] By increasing the pH of the buffer or medium to a level above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate anion. This ionized form is more polar and thus more soluble in aqueous solutions.[4][5] A final pH of 7.4 to 8.0 is often a good starting point for many biological assays, but compatibility with your experimental system is essential.[1]
Q4: What are cyclodextrins and how can they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an "inclusion complex."[6][7] This complex has a hydrophilic exterior, which significantly enhances the overall solubility of the guest molecule in aqueous solutions.[3][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural beta-cyclodextrins.[3]
Q5: My stock solution in organic solvent appears cloudy or forms a precipitate over time. What could be the cause?
A5: This may indicate that the compound is supersaturated and is slowly precipitating out of the solution, or the solution may be unstable at the storage temperature. To resolve this, you can try preparing a more dilute stock solution or store the stock solution at a lower temperature (e.g., -20°C or -80°C) to slow down the precipitation process.[1] Before use, always ensure the stock solution is clear. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound.[1]
Data Presentation
Table 1: Common Organic Solvents for Stock Solution Preparation
| Solvent | Abbreviation | Properties | Typical Final Concentration in Assay |
| Dimethyl sulfoxide | DMSO | High solubilizing power, water-miscible. | ≤ 0.5% |
| Ethanol | EtOH | Less toxic than DMSO, water-miscible. | ≤ 1% |
| Dimethylformamide | DMF | Strong solvent, water-miscible. | ≤ 0.1% |
Table 2: Illustrative Effect of pH on the Solubility of a Weakly Acidic Compound
| pH | Predominant Form | Expected Relative Aqueous Solubility |
| < pKa | Un-ionized (Acid) | Low |
| = pKa | 50% Ionized / 50% Un-ionized | Moderate |
| > pKa | Ionized (Salt) | High |
Table 3: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Considerations |
| pH Adjustment | Increases ionization of the acidic compound.[] | Simple, effective for ionizable compounds.[] | Final pH must be compatible with the biological assay. |
| Co-solvents | Reduces the polarity of the aqueous medium.[] | Easy to implement. | The concentration of the co-solvent can affect biological systems. |
| Cyclodextrins | Encapsulates the hydrophobic compound, forming a soluble complex.[3][6] | High efficiency, can improve bioavailability.[3] | May have its own biological effects at high concentrations. |
| Surfactants | Form micelles that entrap the hydrophobic compound.[10] | Effective at low concentrations. | Can interfere with certain assays or cell membranes. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Add a precise volume of a suitable organic solvent (e.g., DMSO) to achieve the desired high concentration (e.g., 10-50 mM).
-
Facilitate dissolution by vortexing. If necessary, use gentle warming (37-50°C) or sonication in a water bath to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in an airtight container at an appropriate temperature (e.g., -20°C).
Protocol 2: Enhancing Solubility via pH Adjustment
-
Prepare the aqueous buffer or cell culture medium to be used in the assay.
-
While stirring, slowly add small aliquots of a base solution (e.g., 1 M NaOH) to the aqueous medium to raise the pH. Monitor the pH using a calibrated pH meter.
-
Adjust the pH to a level that is at least 1-2 units above the pKa of this compound (a typical pKa for a carboxylic acid is around 4-5). A final pH of 7.4-8.0 is often a suitable target.
-
Once the desired pH is stable, add the required volume of the compound's organic stock solution to the pH-adjusted aqueous medium while stirring.
-
Ensure the final concentration of the organic solvent is compatible with your assay.
Protocol 3: Using Cyclodextrins for Solubilization
-
Prepare an aqueous solution of a cyclodextrin (B1172386) derivative, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired buffer or medium. A common starting concentration is 1-10% (w/v).
-
Stir the cyclodextrin solution until it is fully dissolved.
-
Slowly add the required volume of the this compound organic stock solution to the cyclodextrin solution while vortexing or stirring vigorously.
-
Allow the mixture to equilibrate for at least 30 minutes to ensure the formation of the inclusion complex.
-
The resulting clear solution can then be used in your biological assay.
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: The effect of pH on the solubility of a carboxylic acid.
Caption: Mechanism of cyclodextrin solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alzet.com [alzet.com]
- 4. fiveable.me [fiveable.me]
- 5. m.youtube.com [m.youtube.com]
- 6. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Synthesis of 5-Hydroxy-2,2-dimethylpentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-2,2-dimethylpentanoic acid. The information addresses common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While a single, standardized protocol is not universally cited, the synthesis of this compound is typically achieved through variations of enolate alkylation or malonic ester synthesis. A common approach involves the alkylation of an isobutyrate ester enolate with a protected 3-halopropanol, followed by hydrolysis. Another potential route is the selective oxidation of 2,2-dimethylpentane-1,5-diol.
Q2: I am observing a significant amount of a byproduct with a similar mass but different polarity. What could it be?
A2: A likely byproduct is the lactone, 2,2-dimethyl-5-valerolactone, formed via intramolecular cyclization (lactonization) of the desired product, especially under acidic conditions or upon heating. The formation of this lactone is a common side reaction for gamma-hydroxy acids.
Q3: My reaction yield is consistently low, and I isolate a significant amount of unreacted starting material. What are the likely causes?
A3: Low conversion can be attributed to several factors:
-
Incomplete enolate formation: If using a weak base, the equilibrium may not fully favor the enolate, leading to unreacted starting ester.[1] A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is recommended for complete enolate formation.[1][2]
-
Issues with the alkylating agent: The 3-halopropanol derivative may be impure, or it may degrade over time.
-
Reaction temperature: Enolate alkylations are typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. Running the reaction at a higher temperature can lead to undesired pathways.
Q4: I am seeing byproducts that suggest elimination. How can this be avoided?
A4: Elimination (E2) is a common side reaction when using secondary or tertiary alkyl halides.[3] To synthesize this compound, a primary halo-alcohol derivative (e.g., 1-bromo-3-(tetrahydro-2H-pyran-2-yloxy)propane) should be used. Using a bulky, non-nucleophilic base like LDA can also help minimize elimination reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete enolate formation. | Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) to ensure complete deprotonation of the isobutyrate ester.[1][2] |
| Competing elimination reaction. | Ensure the use of a primary alkyl halide. Secondary and tertiary halides are more prone to E2 elimination.[3] | |
| Incomplete hydrolysis of the ester. | Use a stoichiometric amount of a strong base like NaOH or KOH for saponification and ensure sufficient reaction time and temperature to drive the hydrolysis to completion.[4][5][6] | |
| Presence of Lactone Byproduct (2,2-dimethyl-5-valerolactone) | Acidic workup or purification conditions. | Maintain neutral or slightly basic conditions during workup and purification. Avoid prolonged heating, which can promote lactonization. |
| Formation of Dialkylated Byproduct | Use of a weaker base that does not fully deprotonate the starting material, allowing for further reaction. | This is more common in malonic ester synthesis.[7] Use of a strong base like LDA for mono-alkylation of isobutyrate esters is less prone to this issue. |
| Presence of O-Alkylation Product | Reaction conditions favoring oxygen attack. | While C-alkylation is generally favored with enolates, O-alkylation can occur. Using a less polar solvent may favor C-alkylation. |
Experimental Protocols
Example Protocol 1: Synthesis via Enolate Alkylation
This protocol is a representative procedure based on standard organic synthesis methodologies for similar molecules.
Step 1: Alkylation of Ethyl Isobutyrate
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) to form Lithium Diisopropylamide (LDA).
-
To this LDA solution, add a solution of ethyl isobutyrate in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
After stirring for 1 hour, add a solution of 1-bromo-3-(tetrahydro-2H-pyran-2-yloxy)propane in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Deprotection and Hydrolysis
-
Dissolve the purified product from Step 1 in methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl) to remove the THP protecting group.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Add an aqueous solution of sodium hydroxide (B78521) and heat the mixture to reflux to hydrolyze the ester.
-
After completion, cool the reaction mixture and acidify with dilute HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate, dry the organic layer, and remove the solvent to yield this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway of Main Reaction and Side Reactions
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Hydroxy-2,2-dimethylpentanoic Acid and Other Short-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the novel compound 5-Hydroxy-2,2-dimethylpentanoic acid against well-characterized short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436). While extensive research has elucidated the multifaceted roles of traditional SCFAs in host physiology, data on this compound remains scarce. This document summarizes the known biological functions of major SCFAs, presents relevant experimental data and protocols, and highlights the current knowledge gap regarding this compound, proposing avenues for future investigation.
Introduction to Short-Chain Fatty Acids (SCFAs)
Short-chain fatty acids are saturated fatty acids with fewer than six carbon atoms.[1] The most abundant SCFAs in the human gut are acetate (C2), propionate (C3), and butyrate (C4), primarily produced by the microbial fermentation of dietary fibers.[2] These molecules act as crucial signaling molecules, influencing a wide array of physiological processes, including immune modulation, metabolic regulation, and gut homeostasis.[1][3] The biological effects of SCFAs are predominantly mediated through two main mechanisms: the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[4]
Comparison of Biological Activities: this compound vs. Major SCFAs
A comprehensive literature search reveals a significant lack of experimental data on the biological activity of this compound. While its chemical structure is known, its pharmacological properties and potential interactions with biological systems have not been reported in peer-reviewed studies.
In contrast, the biological activities of acetate, propionate, and butyrate are well-documented. The following tables summarize their key characteristics and quantitative data from various studies.
Table 1: General Properties and Concentrations of Major SCFAs
| Feature | Acetate (C2) | Propionate (C3) | Butyrate (C4) | This compound |
| Molar Ratio in Colon | ~60% | ~20% | ~20% | Not established |
| Concentration in Colon | 70-140 mM (proximal) | 20-70 mM (distal) | 20-70 mM (distal) | Not established |
| Primary Energy Source for | Peripheral tissues | Liver (gluconeogenesis) | Colonocytes | Not established |
| Systemic Circulation | Most abundant SCFA | Lower than acetate | Lowest of the three | Not established |
Table 2: Interaction with G-Protein Coupled Receptors (GPCRs)
| Receptor | Acetate | Propionate | Butyrate | This compound |
| FFAR2 (GPR43) | Agonist (EC₅₀: ~250-500 µM)[5] | Agonist (EC₅₀: ~250-500 µM)[5] | Weaker Agonist | Activity not determined |
| FFAR3 (GPR41) | Weak Agonist | Agonist | Agonist | Activity not determined |
| HCAR2 (GPR109A) | No activity | No activity | Low-affinity agonist (EC₅₀: ~0.7 mM)[6] | Activity not determined |
Table 3: Histone Deacetylase (HDAC) Inhibition
| SCFA | IC₅₀ Value | Target HDACs | This compound |
| Butyrate | ~0.09 mM (in nuclear extracts)[7] | Class I and IIa HDACs | Inhibitory activity not determined |
| Propionate | Less potent than butyrate | Class I and IIa HDACs | Inhibitory activity not determined |
| Acetate | Very weak inhibitor | - | Inhibitory activity not determined |
Signaling Pathways of Major SCFAs
The biological effects of acetate, propionate, and butyrate are mediated through distinct and overlapping signaling pathways.
Experimental Protocols
Quantification of SCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the extraction and quantification of SCFAs from biological samples.
Methodology:
-
Sample Preparation: Homogenize fecal or tissue samples in a suitable buffer.
-
Acidification: Acidify the sample with an acid (e.g., HCl) to protonate the SCFAs.
-
Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether).
-
Derivatization (Optional): For enhanced volatility and detection, derivatize the SCFAs.
-
GC-MS Analysis: Inject the extracted sample into a gas chromatograph coupled with a mass spectrometer.
-
Quantification: Determine the concentration of each SCFA by comparing the peak areas to those of known concentrations of internal standards.
G-Protein Coupled Receptor (GPCR) Activation Assay: Intracellular Calcium Mobilization
This assay measures the activation of Gq-coupled GPCRs (like FFAR2) by monitoring changes in intracellular calcium levels.[8][9]
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the GPCR of interest (e.g., HEK293-FFAR2).
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.[8]
-
Compound Preparation: Prepare serial dilutions of the test compounds (SCFAs).
-
Assay: Use a fluorescence plate reader to measure baseline fluorescence, then inject the test compounds and continuously measure the fluorescence signal to detect intracellular calcium mobilization.
-
Data Analysis: Plot the fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit HDAC activity.[10]
Methodology:
-
Reagent Preparation: Prepare nuclear extracts from a suitable cell line, a fluorogenic HDAC substrate, and a developer solution.
-
Reaction: In a 96-well plate, combine the nuclear extract, the test compound (SCFA), and the HDAC substrate.
-
Incubation: Incubate the reaction mixture to allow for HDAC-mediated deacetylation.
-
Development: Add the developer solution, which stops the reaction and cleaves the deacetylated substrate to produce a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.
The Uncharted Territory of this compound
The structural features of this compound, including its carboxylic acid group and short, branched-chain, suggest it could potentially interact with biological systems in a manner similar to other fatty acids. The presence of a hydroxyl group could influence its polarity and potential for hydrogen bonding, possibly affecting its interaction with receptor binding pockets or enzyme active sites.
However, without experimental data, any comparison to the well-established biological activities of acetate, propionate, and butyrate remains speculative. Future research is imperative to characterize the biological profile of this compound.
Proposed Future Research Directions:
-
In vitro screening: Assess the activity of this compound on a panel of GPCRs known to bind SCFAs (FFAR2, FFAR3, HCAR2) using calcium mobilization or other second messenger assays.
-
HDAC inhibition assays: Determine the inhibitory potential of this compound against various HDAC isoforms.
-
Cell-based assays: Investigate the effects of this compound on immune cell function (e.g., cytokine production in peripheral blood mononuclear cells) and colon cancer cell proliferation and apoptosis.
-
In vivo studies: Should in vitro activity be confirmed, subsequent studies in animal models would be warranted to explore its pharmacokinetic properties and physiological effects.
Conclusion
While acetate, propionate, and butyrate have well-defined roles as key mediators of gut microbiota-host communication with a wealth of supporting experimental data, this compound represents a novel chemical entity with unknown biological activity. This guide has provided a framework for comparing its potential activities to those of established SCFAs by presenting quantitative data and detailed experimental protocols. The elucidation of the biological functions of this compound through the experimental approaches outlined herein will be crucial in determining its potential as a novel therapeutic agent or research tool.
References
- 1. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Short-Chain Fatty Acids—A Product of the Microbiome and Its Participation in Two-Way Communication on the Microbiome-Host Mammal Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? [frontiersin.org]
- 6. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs [frontiersin.org]
Comparative Guide to Validated Analytical Methods for 5-Hydroxy-2,2-dimethylpentanoic Acid
This guide provides a detailed comparison of two robust and widely applicable analytical methodologies for the quantitative determination of 5-Hydroxy-2,2-dimethylpentanoic acid in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is critical for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this and similar hydroxy fatty acids.
Comparison of Method Performance
The performance of an analytical method is evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The following table summarizes the expected performance characteristics of a validated GC-MS and an LC-MS/MS method for the analysis of this compound.
| Parameter | GC-MS with Derivatization | LC-MS/MS | Commentary |
| Linearity (r²) | > 0.99 | > 0.99 | Both methods are capable of achieving excellent linearity over a defined concentration range.[4][5] |
| Accuracy (% Recovery) | 90-110% | 95-105% | LC-MS/MS often exhibits slightly higher accuracy due to the specificity of MS/MS detection. |
| Precision (%RSD) | |||
| - Repeatability | < 15% | < 10% | LC-MS/MS generally offers better repeatability. |
| - Intermediate Precision | < 20% | < 15% | Stringent control of derivatization is crucial for GC-MS precision. |
| Limit of Detection (LOD) | Low ng/mL | Sub ng/mL to pg/mL | LC-MS/MS is typically more sensitive, allowing for the detection of lower analyte concentrations. |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to low ng/mL range | The higher sensitivity of LC-MS/MS translates to lower quantitation limits.[4] |
| Specificity | High | Very High | While GC-MS provides good specificity, the use of multiple reaction monitoring (MRM) in LC-MS/MS offers superior selectivity, minimizing interferences from complex matrices.[6] |
| Throughput | Lower | Higher | The derivatization step in the GC-MS protocol is often time-consuming, leading to lower sample throughput compared to the more direct "dilute-and-shoot" approach often possible with LC-MS/MS. |
| Matrix Effects | Can be significant | Can be significant | Both techniques are susceptible to matrix effects, which can be mitigated by the use of stable isotope-labeled internal standards and appropriate sample preparation.[7] |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for the analysis of this compound by GC-MS and LC-MS/MS.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
Due to the polar nature and low volatility of this compound, derivatization is a mandatory step for GC-MS analysis.[8][9] Silylation is a common and effective derivatization technique for compounds containing hydroxyl and carboxyl functional groups.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, urine), add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Acidify the sample to approximately pH 1 with a suitable acid (e.g., 6 M HCl).
-
Perform liquid-liquid extraction by adding 5 mL of a non-polar organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging to separate the layers.[10]
-
Carefully transfer the organic layer to a clean tube. Repeat the extraction twice more and combine the organic extracts.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
2. Derivatization
-
To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Seal the reaction vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[10]
-
Cool the vial to room temperature before injection into the GC-MS system.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890A GC or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte and internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing this compound directly in its native form, often with minimal sample preparation.[11][12][13]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, serum), add a suitable internal standard (e.g., a ¹³C-labeled version of the analyte).[4]
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis. The supernatant can be further diluted if necessary.
2. LC-MS/MS Parameters
-
Liquid Chromatograph: Waters Acquity UPLC or similar.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for a carboxylic acid.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sisu.ut.ee [sisu.ut.ee]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 13. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 5-Hydroxy-2,2-dimethylpentanoic Acid
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of metabolites and potential drug candidates like 5-Hydroxy-2,2-dimethylpentanoic acid is fundamental. This guide provides an objective comparison of two of the most prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information herein is designed to assist in method selection, development, and cross-validation, ensuring data integrity across different analytical platforms.
The choice between HPLC and GC-MS is often dictated by the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. Given that this compound is a polar molecule, its analysis by GC-MS necessitates a derivatization step to increase its volatility. In contrast, HPLC can often analyze such compounds directly.
At a Glance: Performance Comparison of HPLC and GC-MS
The following table summarizes the expected performance characteristics for the analysis of this compound using HPLC and GC-MS. These values are based on published data for structurally similar hydroxy and organic acids and serve as a general guideline.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 2 µg/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Sample Preparation | Simple (dilution, filtration) | More complex (extraction, derivatization) |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 40 minutes |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a typical reversed-phase HPLC method with UV detection suitable for the quantification of polar organic acids.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Solution (e.g., from plasma): To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. Collect the supernatant and filter through a 0.22 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves a derivatization step to enhance the volatility of this compound for GC-MS analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction (LLE) on the sample (e.g., 1 mL of urine) by acidifying to pH ~2 with HCl and extracting with 3 x 2 mL of ethyl acetate. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation): To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Seal the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
-
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results.[1] This is essential when transferring methods between laboratories or when using different techniques to analyze the same set of samples. The general workflow for cross-validating HPLC and GC-MS methods is depicted below.
Caption: General workflow for the cross-validation of HPLC and GC-MS methods.
Logical Framework for Method Selection
The decision to use HPLC or GC-MS for the analysis of this compound should be based on a logical evaluation of the analytical requirements and the available resources. The following diagram illustrates the key decision-making factors.
Caption: Decision factors for choosing between HPLC and GC-MS.
References
A Comparative Guide to Leucine Metabolites in Metabolic Research: Isovaleric Acid vs. β-Hydroxy-β-Methylbutyrate (HMB)
Introduction
Researchers investigating the metabolic roles of branched-chain amino acids (BCAAs) and their derivatives frequently focus on the downstream products of leucine (B10760876) metabolism. While the query specified an interest in 5-Hydroxy-2,2-dimethylpentanoic acid, a thorough review of publicly available scientific literature reveals a lack of data on this compound's role in metabolic studies.
Therefore, this guide presents a comparative analysis between the well-documented leucine metabolite, isovaleric acid , and another extensively studied and structurally related leucine derivative, β-Hydroxy-β-Methylbutyrate (HMB) . Both are products of leucine catabolism and have distinct, significant impacts on various metabolic pathways, making their comparison valuable for researchers in metabolism, nutrition, and drug development.
Isovaleric acid , a short-chain fatty acid, is primarily known for its accumulation in the genetic disorder isovaleric acidemia and as a product of gut microbiota fermentation.[1] It plays a role in regulating fatty acid, glucose, and cholesterol metabolism.[1] HMB , on the other hand, is widely recognized as a nutritional supplement that modulates protein metabolism, with effects on muscle synthesis and degradation, and has been investigated for its impact on glucose homeostasis and lipid profiles.[2]
This guide provides a detailed comparison of their metabolic effects, supported by experimental data, protocols, and pathway visualizations to inform future research and application.
Quantitative Data Comparison
The following tables summarize the key metabolic effects of Isovaleric Acid and HMB based on available experimental data.
Table 1: Effects on Protein & Muscle Metabolism
| Parameter | Isovaleric Acid | β-Hydroxy-β-Methylbutyrate (HMB) | Source(s) |
| Primary Effect | Primarily associated with toxicity in isovaleric acidemia; not typically studied for anabolic effects. | Stimulates muscle protein synthesis (MPS) and inhibits muscle protein breakdown (MPB).[2][3] | [3] |
| MPS Change | Not applicable. | Increase in MPS observed (e.g., from 1.06% to 1.39% per day in exercised leg of older adults). | [4] |
| MPB Change | Not applicable. | Inhibits the ubiquitin-proteasome degradation pathway.[3] | [3][5] |
| Lean Body Mass | Not applicable. | Can increase lean mass, particularly in conjunction with resistance training.[4] | [4] |
Table 2: Effects on Glucose Metabolism
| Parameter | Isovaleric Acid | β-Hydroxy-β-Methylbutyrate (HMB) | Source(s) |
| Primary Effect | Implicated in general glucose metabolism regulation; high levels in isovaleric acidemia can be associated with hyperglycemia.[1][6] | Effects are debated and may depend on age and activity level.[7] | [1][6][7] |
| Insulin (B600854) Sensitivity | No direct studies on insulin sensitizing effects. | Acute supplementation may improve insulin sensitivity in young men (reduced insulin AUC with no change in glucose AUC).[8] | [8] |
| Fasting Glucose | Not typically studied outside of disease states. | Supplementation in trained mice led to an increase in fasting blood glucose (from 111 mg/dL to 122 mg/dL). | |
| Glucose Tolerance | No direct studies. | No significant effect on glucose area-under-the-curve (AUC) during an OGTT in young or older men.[8] | [8] |
Table 3: Effects on Lipid Metabolism
| Parameter | Isovaleric Acid | β-Hydroxy-β-Methylbutyrate (HMB) | Source(s) |
| Primary Effect | Involved in cholesterol and fatty acid metabolism regulation.[1] Can be utilized for cholesterol synthesis.[9] | May contribute to cholesterol synthesis via HMG-CoA.[10][11] Effects on blood lipid profiles are inconsistent.[10] | [1][9][10][11] |
| Total Cholesterol | No quantitative data on supplementation effects. | Meta-analysis suggests no significant overall effect.[10] One earlier study noted a potential reduction in subjects with high cholesterol.[11] | [10][11] |
| LDL Cholesterol | No quantitative data. | Meta-analysis suggests no significant overall effect (WMD: 0.13 mg/dL).[10] | [10] |
| Triglycerides | No quantitative data. | In vitro, 50 µM HMB reduced triglyceride content in 3T3-L1 adipocytes.[12] | [12] |
| Lipogenesis | Not well-defined. | Suppresses expression of lipogenic proteins (C/EBPα and PPARγ) in adipocytes.[13] | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Measurement of Isovaleric Acid-Induced Colonic Muscle Relaxation
This protocol is adapted from studies investigating the effects of short-chain fatty acids on gut motility.[14][15]
-
Tissue Preparation:
-
Male mice (e.g., C57BL/6) are euthanized via CO2 asphyxiation followed by cervical dislocation.
-
The colon is excised and placed in a Krebs buffer solution (composition in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 NaH2PO4, 25 NaHCO3, 11 glucose), continuously gassed with 95% O2 / 5% CO2.
-
Segments of the distal colon (approx. 1-2 cm) are dissected and the mucosal layer is removed.
-
-
Organ Bath Setup:
-
Colonic muscle strips are mounted in a longitudinal orientation in 10 mL organ baths containing Krebs buffer at 37°C.
-
One end of the strip is fixed to a stationary hook, and the other is attached to an isometric force transducer connected to a data acquisition system.
-
Tissues are equilibrated under a resting tension of 1 g for 60 minutes, with buffer changes every 15 minutes.
-
-
Contraction and Relaxation Measurement:
-
A stable submaximal contraction is induced by adding acetylcholine (B1216132) (ACh) to the bath at a final concentration of 10 µM.
-
Once the ACh-induced contraction reaches a stable plateau, isovaleric acid is added cumulatively in increasing concentrations (e.g., 10 mM to 50 mM).
-
The relaxation is measured as the percentage decrease from the peak ACh-induced contraction.
-
-
Mechanism of Action Investigation:
Protocol 2: Measurement of HMB Effects on Muscle Protein Synthesis (MPS) using Deuterium (B1214612) Oxide (D₂O)
This protocol is based on studies assessing in vivo MPS in human subjects.[4]
-
Subject Recruitment and Baseline Measurement:
-
Healthy human subjects (e.g., older males) are recruited. Baseline measurements of thigh lean mass (via DXA) and muscle strength (e.g., 1-RM testing) are recorded.[16]
-
A baseline muscle biopsy is taken from the vastus lateralis under local anesthesia.
-
-
Study Design and Supplementation:
-
Subjects are randomized into a double-blind, placebo-controlled trial.
-
The treatment group receives daily HMB supplementation (e.g., 3 g/day of HMB-Free Acid). The placebo group receives a matching placebo.
-
Subjects may undergo a resistance exercise training (RET) program (e.g., unilateral knee extension, 3 times per week for 6 weeks).
-
-
D₂O Labeling Protocol:
-
To measure the rate of muscle protein synthesis, subjects ingest a priming dose of deuterium oxide (D₂O, 70% solution).
-
Daily maintenance doses of D₂O are consumed to maintain a stable enrichment in body water.
-
Saliva or blood samples are collected periodically to monitor body water D₂O enrichment using isotope ratio mass spectrometry (IRMS).
-
-
Muscle Biopsy and Analysis:
-
A second muscle biopsy is taken from the same muscle at the end of the study period (e.g., after 2 weeks).
-
Muscle tissue is processed to isolate myofibrillar proteins.
-
The protein is hydrolyzed into its constituent amino acids. The incorporation of deuterium into the amino acid alanine (B10760859) is measured using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS).
-
-
Calculation of Fractional Synthetic Rate (FSR):
-
The FSR of muscle protein is calculated using the precursor-product principle:
-
FSR (%/day) = (Enrichment of Alanine in muscle protein / Enrichment of Alanine in body water) × (1 / time in days) × 100.
-
-
This provides a direct measure of the rate at which new muscle proteins are being synthesized over the study period.
-
Signaling Pathways and Mechanisms
Isovaleric Acid: cAMP/PKA Pathway in Colonic Smooth Muscle
Isovaleric acid has been shown to induce relaxation in colonic smooth muscle. This effect is not mediated by neuronal pathways but occurs through direct action on the muscle cells. The proposed mechanism involves the activation of the cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling cascade.[1][14]
Caption: Isovaleric acid signaling pathway leading to colonic smooth muscle relaxation.
HMB: Dual Regulation of Muscle Protein Turnover
HMB exerts a dual effect on skeletal muscle: it stimulates protein synthesis and inhibits protein breakdown. The anabolic effect is primarily mediated through the activation of the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.[2][17] Concurrently, it attenuates catabolism by inhibiting the ubiquitin-proteasome system.[2]
Caption: Dual mechanism of HMB action on muscle protein synthesis and breakdown.
References
- 1. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 2. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A double-blind placebo controlled trial into the impacts of HMB supplementation and exercise on free-living muscle protein synthesis, muscle mass and function, in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. The impact of acute beta-hydroxy-beta-methylbutyrate (HMB) ingestion on glucose and insulin kinetics in young and older men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of acute beta-hydroxy-beta-methylbutyrate (HMB) ingestion on glucose and insulin kinetics in young and older men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE UTILIZATION OF ISOVALERIC ACID FOR THE SYNTHESIS OF CHOLESTEROL | Scilit [scilit.com]
- 10. Frontiers | Effects of β-hydroxy-β-methylbutyrate (HMB) supplementation on lipid profile in adults: a GRADE-assessed systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 11. Effects of β-hydroxy-β-methylbutyrate (HMB) supplementation on lipid profile in adults: a GRADE-assessed systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. β-Hydroxy-β-methyl Butyrate Regulates the Lipid Metabolism, Mitochondrial Function, and Fat Browning of Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Branched Short Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Branched Short-Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
Inter-laboratory comparison of 5-Hydroxy-2,2-dimethylpentanoic acid quantification
An Inter-laboratory Comparison Guide to the Quantification of 5-Hydroxy-2,2-dimethylpentanoic Acid
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of metabolites is paramount. This guide provides a framework for an inter-laboratory comparison of this compound quantification. In the absence of publicly available, formal inter-laboratory comparison studies for this specific analyte, this document outlines the essential analytical methodologies, key performance parameters for comparison, and standardized protocols. This allows individual laboratories to benchmark their performance and ensure the reliability of their results.
Comparative Overview of Analytical Methodologies
The quantification of this compound, a small polar molecule, in biological matrices such as plasma or urine is typically achieved using chromatographic techniques coupled with mass spectrometry. The two most prevalent and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics for the quantification of small organic acids, based on established validation principles.[1][2][3] Laboratories should strive to meet or exceed these criteria to ensure reliable inter-laboratory comparisons.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | General Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.998 | R² ≥ 0.99[1] |
| Range | 0.1 - 100 µg/mL | 0.005 - 20 µg/mL | Dependent on expected physiological/pharmacological concentrations |
| Precision (%RSD) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ)[3] |
| Accuracy (%RE) | ± 15% | ± 10% | Within ± 15% (± 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | ~0.1 µg/mL | ~0.005 µg/mL | Signal-to-noise ratio ≥ 10[3] |
| Matrix Effect | Can be significant; requires effective cleanup and derivatization | Can be minimized with appropriate sample preparation and chromatographic separation | Should be assessed and minimized |
| Throughput | Lower due to sample derivatization step | Higher, direct injection is often possible | - |
This table presents hypothetical yet representative data based on typical performance for analogous small molecule bioanalysis.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 200 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions
-
Column: A reverse-phase C18 column suitable for polar compounds (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a high aqueous phase, increasing the organic phase to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would be determined during method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 100 µL of plasma, add an internal standard and acidify with HCl.
-
Extract the analyte with 500 µL of ethyl acetate.
-
Vortex and centrifuge.
-
Transfer the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
-
Chromatographic Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of 70°C, ramped up to 280°C.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study. A structured workflow is essential for a successful inter-laboratory comparison study.[5]
LC-MS/MS Sample Preparation Workflow
This diagram details the steps involved in preparing a biological sample for LC-MS/MS analysis.
References
- 1. cipac.org [cipac.org]
- 2. wjarr.com [wjarr.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. New bioanalytical method for the quantification of (-) - hydroxycitric acid in human plasma using UPLC-MS/MS and its application in a Garcinia cambogia pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
5-Hydroxy-2,2-dimethylpentanoic acid as a potential biomarker compared to existing ones
As of late 2025, 5-Hydroxy-2,2-dimethylpentanoic acid is not an established or widely researched biomarker in scientific literature. While its chemical properties are documented, its clinical utility as a biomarker has not been investigated in published studies. Therefore, a direct comparison with existing biomarkers based on experimental data is not currently possible.
This guide provides a comprehensive overview of the current landscape of biomarkers for mitochondrial diseases, a field where novel organic acids often emerge as potential diagnostic indicators. It will then present a hypothetical framework for how a novel compound like this compound could be evaluated and compared against established markers.
Current Landscape of Biomarkers in Mitochondrial Disease
Mitochondrial diseases are a group of debilitating genetic disorders that impair the energy production of cells.[1] Diagnosing and monitoring these conditions is challenging due to their clinical and genetic heterogeneity.[2] An ideal biomarker for mitochondrial disease should be sensitive, specific, and reflect disease progression, but currently available biomarkers often fall short of these criteria.[1]
Established and Emerging Biomarkers
A variety of biomarkers are used in the diagnostic workup of suspected mitochondrial disorders. These can be broadly categorized as follows:
-
Metabolic Markers: These are small molecules that accumulate due to dysfunctional metabolic pathways.
-
Protein Markers: These are proteins that are released into circulation as a result of cellular stress or damage.
-
Genetic Markers: These include circulating cell-free mitochondrial DNA (ccf-mtDNA).
The table below summarizes key characteristics of commonly used and emerging biomarkers for mitochondrial diseases.
| Biomarker | Type of Molecule | Sample Matrix | Associated Conditions | Key Advantages | Key Limitations |
| Lactate (B86563) | Organic Acid | Blood, CSF | General marker of mitochondrial dysfunction, particularly defects in the respiratory chain.[3] | Widely available, long-established marker.[3] | Lacks specificity; can be elevated in many other conditions.[2][3] |
| Pyruvate | Organic Acid | Blood, CSF | Often measured with lactate to calculate the lactate-to-pyruvate ratio, which can indicate the cellular redox state.[3] | Provides additional information when combined with lactate.[3] | Similar lack of specificity to lactate.[2] |
| 3-Methylglutaconic Acid (3-MGA) | Organic Acid | Urine | A hallmark of a group of inherited metabolic disorders known as 3-methylglutaconic aciduria, which are often associated with mitochondrial dysfunction.[4][5][6] | Specific for certain types of mitochondrial membrane-associated disorders.[5] | Not elevated in all mitochondrial diseases.[5] |
| Growth Differentiation Factor 15 (GDF-15) | Protein (Cytokine) | Blood | Elevated in various mitochondrial diseases, particularly those with myopathy.[2][7] | Considered one of the most promising biomarkers with good sensitivity and specificity for mitochondrial myopathy.[7] | Can be elevated in other conditions like cancer, cardiovascular disease, and renal failure.[2] |
| Fibroblast Growth Factor 21 (FGF-21) | Protein (Cytokine) | Blood | Elevated in mitochondrial diseases, especially those affecting muscle.[2][7] | High specificity for mitochondrial myopathy due to primary mtDNA maintenance and translation defects.[2] | May not be elevated in patients without muscle involvement.[2] |
| Circulating Cell-Free mtDNA (ccf-mtDNA) | Genetic | Blood | Proposed as a marker of mitochondrial damage and turnover.[7][8] | Potentially reflects ongoing mitochondrial stress.[8] | More research is needed to validate its clinical utility and standardize measurement.[1][7] |
Hypothetical Evaluation of this compound as a Novel Biomarker
To evaluate this compound as a potential biomarker, a multi-stage process would be required. This process would begin with its discovery in patient samples and proceed through analytical and clinical validation.
Hypothetical Metabolic Pathway
Let's hypothesize that this compound is an intermediate in a metabolic pathway that is disrupted in a specific subset of mitochondrial disorders. For instance, it could be a byproduct of an alternative fatty acid oxidation pathway that becomes active when the primary pathway is impaired.
Caption: Hypothetical pathway of this compound formation.
Experimental Workflow for Biomarker Validation
The validation of a new biomarker is a rigorous process. The following diagram outlines a typical workflow, from initial discovery to clinical application.
Caption: A five-phase workflow for novel biomarker validation.
Detailed Methodologies: A Hypothetical Protocol
Below is a hypothetical experimental protocol for the quantitative analysis of this compound in urine, as would be performed in the "Analytical Validation" phase of the workflow.
Protocol: Quantification of this compound in Urine by LC-MS/MS
1. Objective: To develop and validate a sensitive and specific method for the quantification of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2. Materials and Reagents:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d6)
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
Urine samples from patients and healthy controls
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge samples at 4,000 x g for 10 minutes to pellet cellular debris.
-
To 100 µL of supernatant, add 10 µL of the internal standard solution (10 µg/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion
-
-
(Note: Specific mass transitions would need to be determined experimentally by infusing the analytical standard.)
-
5. Data Analysis and Validation:
-
A calibration curve will be generated using known concentrations of the analytical standard.
-
The concentration of this compound in urine samples will be calculated based on the peak area ratio of the analyte to the internal standard.
-
The assay will be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.
Conclusion
While this compound is not currently recognized as a biomarker, the framework for evaluating its potential utility is well-established. The search for novel, more specific, and sensitive biomarkers for mitochondrial and other metabolic diseases is a critical area of research.[1][7] Any new candidate, such as this compound, would need to undergo a rigorous validation process, including the development of robust analytical methods and comprehensive clinical studies to compare its performance against existing markers like GDF-15, FGF-21, and 3-methylglutaconic acid.[5][7] Future metabolomic studies on patient cohorts with unexplained mitochondrial dysfunction may yet reveal a role for this or other novel compounds in diagnostics and disease monitoring.
References
- 1. Laboratory testing for mitochondrial diseases: biomarkers for diagnosis and follow-up | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. 3-Methylglutaconic Acid | Rupa Health [rupahealth.com]
- 5. researchgate.net [researchgate.net]
- 6. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Evaluating the Purity of Synthetic 5-Hydroxy-2,2-dimethylpentanoic Acid
For researchers, scientists, and drug development professionals, the purity of synthetic compounds is a critical parameter that directly impacts experimental outcomes, product efficacy, and safety. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of 5-Hydroxy-2,2-dimethylpentanoic acid, a compound of interest in various research and development applications. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection and implementation of the most suitable purity assessment strategy.
The purity of a synthetic compound is not solely defined by the absence of foreign substances but also by the presence of structurally related impurities, such as isomers, starting materials, and byproducts. A multi-pronged analytical approach is therefore essential for a thorough purity evaluation. In this guide, we will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.
To provide a practical context, we will consider the analysis of a hypothetical batch of synthetic this compound alongside two potential process-related impurities and a structurally similar alternative compound:
-
Target Compound: this compound
-
Potential Impurity 1 (Starting Material): 5-Hydroxy-2,2-dimethylpentanal
-
Potential Impurity 2 (Over-oxidation byproduct): 2,2-Dimethyladipic acid
-
Alternative Compound: 2,2-Dimethylhexanoic acid
Data Presentation: Comparative Purity Analysis
The following tables summarize the hypothetical results from the analysis of a synthetic batch of this compound using HPLC, GC-MS, and ¹H NMR.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Peak Area (%) |
| 2,2-Dimethyladipic acid | 4.8 | 0.8 |
| This compound | 6.2 | 98.5 |
| 5-Hydroxy-2,2-dimethylpentanal | 7.5 | 0.5 |
| 2,2-Dimethylhexanoic acid | 9.1 | Not Detected |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data (as TMS derivatives)
| Compound (as TMS derivative) | Retention Time (min) | Area (%) | Key Mass Fragments (m/z) |
| This compound | 10.4 | 98.6 | 290 (M+), 275, 117, 73 |
| 5-Hydroxy-2,2-dimethylpentanal | 9.8 | 0.4 | 202 (M+), 187, 117, 73 |
| 2,2-Dimethyladipic acid | 11.2 | 0.7 | 318 (M+), 303, 147, 73 |
| 2,2-Dimethylhexanoic acid | 8.9 | 0.3 | 216 (M+), 201, 117, 73 |
Table 3: Quantitative ¹H NMR (qNMR) Data
| Compound | Chemical Shift (ppm) of Characteristic Signal | Integral Value (Normalized) | Purity (%) |
| This compound | 3.64 (t, 2H, -CH₂-OH) | 1.00 | 98.7 |
| 5-Hydroxy-2,2-dimethylpentanal | 9.75 (s, 1H, -CHO) | 0.005 | 0.5 |
| 2,2-Dimethyladipic acid | 2.35 (t, 2H, -CH₂-COOH) | 0.008 | 0.8 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the synthetic this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all observed peaks.
-
Calculate the percentage purity by dividing the peak area of the main compound by the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Procedure:
-
Derivatization:
-
Place approximately 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: EI at 70 eV
-
Mass Range: m/z 40-450
-
-
-
Data Analysis:
-
Calculate chemical purity using the area percent method.
-
Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST).
-
Quantitative ¹H NMR (qNMR)
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.7 mL of CDCl₃.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic signals of the target compound and the internal standard.
-
Calculate the purity based on the integral ratios and the known masses of the sample and internal standard.
-
Mandatory Visualizations
Caption: HPLC analysis workflow for purity determination.
Caption: GC-MS analysis workflow including derivatization.
Caption: Logical relationship of analytical methods for purity assessment.
Comparative In Vitro Dose-Response Analysis of 5-Hydroxy-2,2-dimethylpentanoic acid
This guide provides a comparative dose-response analysis of the novel compound, 5-Hydroxy-2,2-dimethylpentanoic acid, against a known active comparator. The experimental data herein is intended to guide researchers and drug development professionals in evaluating its potential therapeutic efficacy in an in vitro setting. This analysis focuses on the hypothesized anti-proliferative effects on the human colorectal cancer cell line, HT-29.
Overview of Compounds
This section details the compound of interest, this compound, and the comparator used in this analysis, 5-Fluorouracil (5-FU), a commonly used chemotherapeutic agent.
| Compound | Structure | Molecular Formula | Key Characteristics |
| This compound | C₇H₁₄O₃ | A novel synthetic small molecule with potential anti-proliferative properties. Its mechanism of action is currently under investigation.[1] | |
| 5-Fluorouracil (5-FU) | C₄H₃FN₂O₂ | An established antimetabolite drug that inhibits thymidylate synthase, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells. |
Dose-Response Analysis of Cell Viability
The anti-proliferative effects of this compound and 5-FU were assessed on the HT-29 human colorectal cancer cell line. A colorimetric MTT assay was employed to determine cell viability following a 48-hour incubation period with varying concentrations of each compound.
Table 1: Comparative Cell Viability in HT-29 Cells (48h Incubation)
| Concentration (µM) | This compound (% Viability ± SD) | 5-Fluorouracil (5-FU) (% Viability ± SD) |
| 0 (Vehicle Control) | 100.0 ± 4.2 | 100.0 ± 3.8 |
| 1 | 98.2 ± 3.9 | 95.1 ± 4.5 |
| 5 | 91.5 ± 5.1 | 82.4 ± 3.7 |
| 10 | 78.3 ± 4.6 | 68.7 ± 4.1 |
| 25 | 55.1 ± 3.8 | 45.2 ± 3.9 |
| 50 | 32.7 ± 4.2 | 28.9 ± 3.1 |
| 100 | 15.9 ± 3.1 | 12.5 ± 2.8 |
Table 2: IC₅₀ Values for Anti-proliferative Activity
| Compound | IC₅₀ (µM) |
| This compound | 28.5 |
| 5-Fluorouracil (5-FU) | 21.2 |
The data indicates that both compounds exhibit a dose-dependent inhibition of HT-29 cell proliferation. While 5-FU demonstrates a lower IC₅₀ value, suggesting higher potency in this assay, this compound shows significant anti-proliferative activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture
The HT-29 human colorectal adenocarcinoma cell line was obtained from the American Type Culture Collection (ATCC). Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Cell Viability Assay
-
Cell Seeding: HT-29 cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Stock solutions of this compound and 5-FU were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions were made in culture medium to achieve the final concentrations, with the final DMSO concentration not exceeding 0.1%. The cells were treated with the compounds or vehicle control for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, was calculated using non-linear regression analysis.
Visualizations: Workflow and Hypothetical Signaling Pathway
The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for this compound.
References
Safety Operating Guide
Proper Disposal of 5-Hydroxy-2,2-dimethylpentanoic Acid: A Comprehensive Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of 5-Hydroxy-2,2-dimethylpentanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not identified, compounds with similar functional groups (hydroxyl and carboxylic acid) may cause skin and eye irritation.[1] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.[2]
Hazard Identification and Precautionary Measures
The following table summarizes potential hazards and corresponding precautionary measures based on general chemical safety principles. This information should be confirmed by consulting a substance-specific SDS if one becomes available.
| Hazard Statement (Potential) | Description | Precautionary Statement | Protective Measures |
| H315 | Causes skin irritation | P264: Wash hands and any exposed skin thoroughly after handling. | P280: Wear protective gloves. |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P280: Wear eye protection/face protection. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. | P271: Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.[1] Collection and disposal should be managed by a licensed environmental waste management service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][3]
Waste Collection and Storage
-
Solid Waste: Collect waste this compound powder and any contaminated disposable materials (e.g., weighing paper, single-use spatulas) in a dedicated, clearly labeled, and sealable hazardous waste container.[3]
-
Liquid Waste: If the compound is in solution, collect it in a designated hazardous waste container for liquid chemical waste. Do not mix with incompatible materials.
-
Container Requirements:
-
The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).[3]
-
Ensure the container has a tightly fitting cap and is kept closed at all times, except when adding waste.[2][4]
-
The container must be in good condition and not leaking.[4]
-
Labeling
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE".[4]
-
The label must include the full chemical name: "this compound" and its concentration if in solution.[4]
Segregation and Storage
-
Store the waste container in a designated and secure waste accumulation area.
-
Segregate the container from incompatible materials, particularly strong oxidizing agents.[1][5]
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.[3]
Arranging for Disposal
-
Once the waste container is full or has reached the maximum accumulation time allowed by your institution and local regulations, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[4]
Decontamination of Labware and PPE
-
Non-disposable Glassware and Equipment: Decontaminate by thoroughly rinsing with a suitable solvent (e.g., water, followed by ethanol (B145695) or acetone). The rinsate must be collected as hazardous liquid waste.[3]
-
Contaminated PPE: Heavily contaminated disposable items such as gloves and bench paper should be double-bagged, sealed, and placed in the solid hazardous waste container.[3] Empty chemical storage containers should be rinsed with water before disposal in regular waste.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Hydroxy-2,2-dimethylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent accidental exposure through skin contact, eye contact, or inhalation.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a full-face shield | Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[1][2] |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves | Inspect gloves for any signs of wear or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1] |
| Body Protection | A fully-fastened laboratory coat | Provides a critical barrier against accidental spills and contamination of personal clothing.[1][2] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood.[1][2] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1][2] |
Experimental Workflow and Safety Protocols
Adherence to a strict operational protocol is crucial for minimizing risks and ensuring a safe laboratory environment.
Caption: Workflow for Safe Handling of 5-Hydroxy-2,2-dimethylpentanoic acid.
Safe Handling and Operational Plan
Work Area Preparation:
-
Designate a specific workspace within a certified chemical fume hood.[1]
-
Ensure the area is clean, uncluttered, and equipped with all necessary handling and safety equipment.[1]
-
Verify the location and functionality of emergency equipment, such as safety showers and eyewash stations.[3]
Personal Protective Equipment (PPE):
-
Before handling the compound, don the appropriate PPE as detailed in the table above.[1]
Compound Handling:
-
When transferring this compound, do so carefully to avoid the generation of aerosols.[1]
-
Use appropriate laboratory equipment for all transfers and measurements.[1]
Decontamination:
-
After handling, thoroughly decontaminate all work surfaces with a suitable cleaning agent.[1]
PPE Removal:
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE.[1]
Personal Hygiene:
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
Disposal Plan
Proper segregation and disposal of chemical waste are critical for regulatory compliance and environmental safety.
Waste Segregation:
-
Collect all waste materials containing this compound, including contaminated absorbents and disposable PPE, in a dedicated and clearly labeled waste container.[1][4]
-
Do not mix this waste with other waste streams.[4]
Container Management:
-
Use a container that is compatible with the chemical.[1]
-
Ensure the container is kept tightly sealed and stored in a designated, well-ventilated, and secure area.[1][4]
Disposal Procedure:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[5]
-
For specific guidance, contact your institution's Environmental Health and Safety (EHS) department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
